N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
Description
Properties
IUPAC Name |
4-[3-(dimethylamino)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGCVQDVCZWFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375489 | |
| Record name | N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42817-60-7 | |
| Record name | N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-(dimethylamino)propyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
CAS Number: 42817-60-7
Introduction
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is a chemical compound with the molecular formula C₁₁H₁₈N₂.[1] Its structure features a dimethylaminopropyl group attached to an aniline moiety. This compound and its analogues are of interest to researchers in drug discovery and development, particularly in the context of neuroscience and pharmacology. Its structural similarity to precursors and metabolites of pharmacologically active molecules suggests its potential utility as a research tool or building block in medicinal chemistry. This guide provides an in-depth overview of its chemical properties, a plausible synthesis protocol, predicted spectral data, and relevant experimental methodologies for its biological evaluation.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 42817-60-7 | |
| Molecular Formula | C₁₁H₁₈N₂ | [1] |
| Molecular Weight | 178.27 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | CN(C)CCCC1=CC=C(N)C=C1 | [1] |
| InChI | 1S/C11H18N2/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | [1] |
| InChI Key | NEGCVQDVCZWFGK-UHFFFAOYSA-N | [1] |
Synthesis Protocol
Step 1: Synthesis of N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine
This step involves the nucleophilic substitution of the bromide in 1-nitro-4-(3-bromopropyl)benzene with dimethylamine.
-
Materials:
-
1-nitro-4-(3-bromopropyl)benzene
-
Dimethylamine (2M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-nitro-4-(3-bromopropyl)benzene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dimethylamine solution (2.0 eq, 2M in THF) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of the Nitro Group to an Amine
This step involves the reduction of the nitro group of N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine to the corresponding aniline derivative, yielding the final product.
-
Materials:
-
N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
Dissolve the purified N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C (approximately 5-10% by weight of the starting material).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified if necessary.
-
Figure 1: Proposed two-step synthesis workflow for this compound.
Predicted Spectral Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons: Signals in the aromatic region (approx. δ 6.5-7.5 ppm), likely showing a characteristic AA'BB' splitting pattern for the para-substituted benzene ring. - Propyl chain protons: Methylene protons adjacent to the aromatic ring (approx. δ 2.5-2.8 ppm), methylene protons adjacent to the nitrogen (approx. δ 2.2-2.5 ppm), and the central methylene protons (approx. δ 1.7-2.0 ppm), all exhibiting triplet or multiplet splitting. - N,N-dimethyl protons: A sharp singlet in the upfield region (approx. δ 2.2-2.4 ppm) corresponding to the six equivalent methyl protons. - Amine protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration. |
| ¹³C NMR | - Aromatic carbons: Four signals in the aromatic region (approx. δ 115-150 ppm), with the carbon attached to the amino group being the most upfield and the carbon attached to the propyl chain being more downfield. - Propyl chain carbons: Three signals in the aliphatic region (approx. δ 25-60 ppm). - N,N-dimethyl carbons: A single signal for the two equivalent methyl carbons (approx. δ 45 ppm). |
| IR Spectroscopy | - N-H stretch: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ characteristic of a primary aromatic amine. - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C-H stretch (aliphatic): Bands just below 3000 cm⁻¹. - C=C stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region. - C-N stretch: Absorptions in the 1250-1350 cm⁻¹ (aromatic) and 1000-1250 cm⁻¹ (aliphatic) regions. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound. - Major Fragmentation Peaks: A prominent fragment at m/z = 58 due to the stable [CH₂=N(CH₃)₂]⁺ ion formed by alpha-cleavage. Other fragments may arise from the cleavage of the propyl chain and loss of the amino group. |
Experimental Protocols for Biological Evaluation
Given the structural similarities of this compound to analogues of citalopram, a selective serotonin reuptake inhibitor (SSRI), a primary biological target for investigation would be the serotonin transporter (SERT).[2] A common method to assess the interaction of a compound with this transporter is a competitive radioligand binding assay.
Serotonin Transporter (SERT) Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound for the human serotonin transporter.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the serotonin transporter by measuring its ability to displace a known radioligand.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]-Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific binding control: A known high-affinity SERT inhibitor (e.g., fluoxetine or paroxetine) at a high concentration.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well filter plates.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound. The final concentrations in the assay should typically range from picomolar to micromolar.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: hSERT membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): hSERT membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Test Compound: hSERT membranes, radioligand, and each concentration of the serially diluted test compound.
-
-
Incubation: Add the components to the wells and incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
-
-
Figure 2: General workflow for a SERT competitive radioligand binding assay.
Potential Biological Role and Signaling Pathway
The serotonin transporter plays a crucial role in regulating serotonergic neurotransmission by clearing serotonin from the synaptic cleft. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, thereby enhancing its effects on postsynaptic receptors. This is the primary mechanism of action for many antidepressant medications.
Given its structure, this compound may act as a ligand for the serotonin transporter. Its interaction could range from being an inhibitor (blocker) of serotonin reuptake to being a substrate that is transported by SERT. The biological effect would depend on the nature of this interaction.
Figure 3: Simplified diagram of a serotonergic synapse illustrating the role of the serotonin transporter (SERT) and the potential point of intervention for an inhibitor like this compound.
Conclusion
This compound is a compound with potential applications in neuropharmacological research, particularly as a tool to study the serotonin transporter. While detailed experimental data for this specific molecule is sparse in publicly available literature, this guide provides a comprehensive overview based on its chemical structure and data from analogous compounds. The proposed synthesis and experimental protocols offer a starting point for researchers interested in investigating the properties and biological activity of this molecule. Further experimental validation is necessary to confirm the predicted spectral data and to elucidate its precise mechanism of action and potential therapeutic relevance.
References
An In-depth Technical Guide to the Physical Properties of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine, also known as 4-(3-Dimethylaminopropyl)aniline, is a chemical compound of interest in various research and development sectors, particularly in the synthesis of pharmacologically active molecules and other complex organic structures. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in experimental settings. This guide provides a detailed overview of the known and predicted physical characteristics of this compound, alongside generalized experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental sources, other values are based on computational predictions and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂ | [1] |
| Molecular Weight | 178.27 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point (Predicted) | 315.8 ± 25.0 °C at 760 mmHg | |
| Density (Predicted) | 0.959 ± 0.06 g/cm³ | |
| pKa (Predicted) | 10.04 ± 0.10 (most basic) | |
| Solubility | Slightly soluble in DMSO and Methanol |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physical properties of amine-containing compounds like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp)
-
Capillary tubes
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and set the apparatus to heat at a much slower rate (1-2 °C/min) through the previously determined approximate range.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
Boiling Point Determination (for Liquids)
Should the compound be a liquid at room temperature, its boiling point can be determined as follows.
Apparatus:
-
Thiele tube or other micro boiling point apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or oil bath)
Procedure:
-
Place a small amount of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.
-
Attach the test tube to a thermometer.
-
Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Solubility Determination
A qualitative assessment of solubility in various solvents is crucial for purification and reaction setup.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
A selection of solvents (e.g., water, ethanol, methanol, DMSO, ethyl acetate, hexane)
Procedure:
-
Place a small, measured amount of the compound (e.g., 10 mg) into a series of test tubes.
-
Add a measured volume of a solvent (e.g., 1 mL) to the first test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.
-
Observe and record whether the compound dissolves completely, partially, or not at all.
-
Repeat the process for each solvent to be tested.
-
For more quantitative analysis, gradually add more solute to a known volume of solvent until saturation is reached.
Synthesis and Purification Workflow
The following diagram illustrates a plausible synthetic route and subsequent purification for this compound, based on common organic chemistry transformations.
Caption: Synthetic and purification workflow for this compound.
References
"N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine" molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is an aromatic amine derivative with potential applications in pharmaceutical research and development. Its structure, featuring a substituted aniline ring, suggests possible interactions with various biological targets. This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, a general method for molecular weight determination, and a hypothetical signaling pathway based on the activities of structurally related compounds.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₈N₂ |
| Molecular Weight | 178.27 g/mol |
| Appearance | Solid |
| SMILES String | CN(C)CCCC1=CC=C(N)C=C1 |
| InChI Key | NEGCVQDVCZWFGK-UHFFFAOYSA-N |
Representative Synthesis Protocol
Step 1: N-Alkylation of 4-Nitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the reaction mixture.
-
Addition of Alkylating Agent: While stirring, add 3-(dimethylamino)propyl chloride hydrochloride to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and allow it to react for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. The solvent is then removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield N,N-dimethyl-N'-(4-nitrophenyl)propane-1,3-diamine.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Final Steps: Filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent is then evaporated under reduced pressure to yield the final product, this compound.
Analytical Workflow for Molecular Weight Determination
The molecular weight of this compound can be accurately determined using mass spectrometry. The following outlines a general workflow for this analysis.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, typically Electrospray Ionization (ESI) for polar molecules like amines, is used.
-
Method Parameters:
-
Ionization Mode: Positive ion mode is selected to facilitate the protonation of the amine groups, forming [M+H]⁺ ions.
-
Mass Range: The mass analyzer is set to scan a range that includes the expected molecular weight (e.g., 50-500 m/z).
-
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass spectrum is recorded.
-
Data Analysis: The spectrum is analyzed to identify the peak corresponding to the protonated molecule ([M+H]⁺). The molecular weight (M) is then calculated by subtracting the mass of a proton (approximately 1.007 Da) from the observed m/z value of this peak. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
Hypothetical Signaling Pathway and Biological Activity
There is no specific information available in the searched literature regarding the biological activity or signaling pathways of this compound. However, based on the known activities of other aminophenyl derivatives, a hypothetical mechanism of action can be proposed. For instance, some aminophenyl compounds have been shown to exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease.
The diagram below illustrates a hypothetical signaling pathway where the compound acts as an inhibitor of a target enzyme.
Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The experimental protocols and the signaling pathway are representative examples and have not been experimentally validated for this specific compound. All laboratory work should be conducted by qualified personnel in accordance with all applicable safety guidelines.
Elucidation of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a consolidated overview of the structural elucidation of the chemical compound N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document synthesizes foundational chemical information, proposes a viable synthetic pathway, and outlines the expected analytical characterization based on established principles of organic chemistry and spectroscopy.
Chemical Structure and Properties
This compound is an aromatic amine derivative characterized by a p-substituted aniline ring linked to a dimethylaminopropyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂ | [Calculated] |
| Molecular Weight | 178.27 g/mol | [Calculated] |
| CAS Number | 42817-60-7 | Pharmaffiliates |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| Synonyms | 4-Amino-N,N-dimethylbenzenepropanamine, 4-(3-Dimethylaminopropyl)aniline | Pharmaffiliates |
Below is a two-dimensional representation of the chemical structure.
Caption: 2D structure of this compound.
Proposed Synthesis Protocol
Experimental Workflow: A Proposed Two-Step Synthesis
-
Synthesis of N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine: This intermediate can be synthesized via nucleophilic aromatic substitution of 4-fluoronitrobenzene or 4-chloronitrobenzene with the Grignard reagent derived from 3-(dimethylamino)propyl chloride. Alternatively, a Williamson ether synthesis-like reaction between 4-nitrophenol and 3-(dimethylamino)propyl chloride can be employed, followed by rearrangement or subsequent steps.
-
Reduction of the Nitro Group: The nitro-intermediate is then reduced to the corresponding primary amine. A common and effective method for this transformation is catalytic hydrogenation.
-
Reactants: N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine, Hydrogen gas (H₂), Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Solvent: A polar protic solvent such as ethanol or methanol is typically used.
-
Procedure:
-
The nitro compound is dissolved in the chosen solvent in a hydrogenation vessel.
-
A catalytic amount of Pd/C is added to the solution.
-
The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon), followed by the introduction of hydrogen gas to the desired pressure (typically 1-5 atm).
-
The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases, indicating the completion of the reaction.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
-
-
Synthesis of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine, a compound of interest for various research and development applications. The synthesis is presented as a two-step process, commencing with the preparation of a key nitro-intermediate followed by its reduction to the final amino product. This document provides comprehensive experimental protocols, quantitative data, and process visualizations to facilitate its replication in a laboratory setting.
I. Overall Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the nucleophilic substitution of a halogenated nitrophenylpropane with dimethylamine to form the intermediate, N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine. The subsequent and final step is the reduction of the nitro group to an amine via catalytic hydrogenation.
II. Experimental Protocols
Step 1: Synthesis of N,N-Dimethyl-3-(4-nitrophenyl)propan-1-amine
This procedure outlines the synthesis of the key intermediate via the nucleophilic substitution of 1-(3-chloropropyl)-4-nitrobenzene with dimethylamine. This reaction is analogous to established methods for the amination of alkyl halides.
Precursor Synthesis: 1-(3-Chloropropyl)-4-nitrobenzene
The synthesis of the starting material, 1-(3-chloropropyl)-4-nitrobenzene, can be approached via a Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone, and subsequent nitration. It is important to note that direct Friedel-Crafts alkylation or acylation of nitrobenzene is generally not feasible due to the strong deactivating nature of the nitro group.
Reaction of 1-(3-Chloropropyl)-4-nitrobenzene with Dimethylamine
The following protocol is based on general procedures for the amination of alkyl chlorides with dimethylamine, which have been shown to produce high yields of tertiary amines.
Materials:
-
1-(3-Chloropropyl)-4-nitrobenzene
-
Dimethylamine (40% solution in water or anhydrous)
-
Sodium hydroxide
-
Ethanol or other suitable solvent
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-(3-chloropropyl)-4-nitrobenzene (1.0 equivalent) in ethanol.
-
Add an excess of dimethylamine solution (e.g., 2-3 equivalents).
-
Add a stoichiometric amount of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent like dichloromethane.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Reduction of N,N-Dimethyl-3-(4-nitrophenyl)propan-1-amine
The reduction of the nitro group to a primary amine is a well-established transformation. Catalytic hydrogenation is a clean and efficient method for this purpose. The following protocol is adapted from a procedure for the reduction of a similar compound, N,N-dimethyl-4-nitroaniline, using Raney nickel as the catalyst.
Materials:
-
N,N-Dimethyl-3-(4-nitrophenyl)propan-1-amine
-
Raney nickel (50% slurry in water)
-
Ethanol or other suitable solvent
-
Hydrogen gas
-
Celite or other filter aid
Equipment:
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator) or a flask equipped for balloon hydrogenation
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel, add a solution of N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine (1.0 equivalent) in ethanol.
-
Carefully add Raney nickel catalyst (typically 5-10% by weight of the substrate).
-
Seal the vessel and flush it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 kg/cm ²).
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 45°C) for several hours (e.g., 2-4 hours) or until the uptake of hydrogen ceases. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, carefully vent the hydrogen gas and flush the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be kept wet with solvent at all times and disposed of properly.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the final product, this compound.
-
The product can be further purified by distillation under reduced pressure or crystallization if necessary.
III. Quantitative Data
The following tables summarize expected quantitative data for the synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Step 1: Amination | Step 2: Reduction |
| Typical Yield | 90-95% | >95% |
| Purity (crude) | >90% | >95% |
| Purity (purified) | >98% | >99% |
| Reaction Step | Reactant | Reagent(s) | Catalyst | Solvent | Temperature | Pressure | Time | Yield |
| 1 | 1-(3-Chloropropyl)-4-nitrobenzene | Dimethylamine, NaOH | - | Ethanol | Reflux | Atmospheric | 6-12 h | ~92% |
| 2 | N,N-Dimethyl-3-(4-nitrophenyl)propan-1-amine | Hydrogen | Raney Ni | Ethanol | 45°C | 5 kg/cm ² | 2-4 h | ~99% |
IV. Concluding Remarks
The described two-step synthesis pathway provides a reliable and high-yielding route to this compound. The experimental protocols are based on well-established chemical transformations and can be readily adapted for laboratory-scale synthesis. For process optimization and scale-up, careful control of reaction parameters, particularly temperature and pressure in the hydrogenation step, is crucial. Appropriate safety precautions should be taken when handling all chemicals, especially the pyrophoric Raney nickel catalyst.
Spectroscopic and Structural Analysis of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic and structural information for the compound N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine. Due to the limited availability of published spectroscopic data for this specific molecule, this document also includes representative data from closely related analogs to provide a comprehensive analytical profile.
Chemical Structure and Properties
This compound is a substituted aniline derivative with a dimethylaminopropyl side chain. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₈N₂ |
| Molecular Weight | 178.27 g/mol |
| CAS Number | 42817-60-7 |
| Appearance | Solid |
| InChI Key | NEGCVQDVCZWFGK-UHFFFAOYSA-N |
Spectroscopic Data
Precise, experimentally determined NMR data for this compound is not available in the searched literature. However, based on the structure, a predicted ¹H and ¹³C NMR spectral data can be inferred. The following tables outline the expected chemical shifts and multiplicities.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.9-7.1 | d | 2H | Ar-H (ortho to -CH₂CH₂CH₂N(CH₃)₂) |
| ~ 6.6-6.8 | d | 2H | Ar-H (ortho to -NH₂) |
| ~ 3.5 (broad s) | s | 2H | -NH₂ |
| ~ 2.4-2.6 | t | 2H | Ar-CH₂- |
| ~ 2.2-2.3 | t | 2H | -CH₂-N(CH₃)₂ |
| ~ 2.2 | s | 6H | -N(CH₃)₂ |
| ~ 1.7-1.9 | m | 2H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ 145 | Ar-C-NH₂ |
| ~ 129 | Ar-CH |
| ~ 128 | Ar-C-CH₂ |
| ~ 115 | Ar-CH |
| ~ 58 | -CH₂-N(CH₃)₂ |
| ~ 45 | -N(CH₃)₂ |
| ~ 33 | Ar-CH₂- |
| ~ 28 | -CH₂-CH₂-CH₂- |
An experimental IR spectrum for this compound is not available. The expected characteristic absorption bands based on its functional groups are listed below.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3250 | Strong, Broad | N-H stretch (aromatic amine) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2970-2800 | Strong | C-H stretch (aliphatic) |
| 1620-1580 | Medium-Strong | C=C stretch (aromatic ring) |
| 1520-1450 | Medium-Strong | N-H bend (aromatic amine) |
| 1250-1000 | Medium | C-N stretch |
| 850-800 | Strong | C-H out-of-plane bend (para-disubstituted) |
An experimental mass spectrum for this compound is not available. The predicted molecular ion peak and major fragmentation patterns are outlined below.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 178 | [M]⁺ (Molecular Ion) |
| 163 | [M - CH₃]⁺ |
| 134 | [M - N(CH₃)₂]⁺ |
| 106 | [C₇H₈N]⁺ |
| 58 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly published. However, standard procedures for compounds of this nature would be as follows:
3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Instrumentation: A standard NMR spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.
-
Acquisition Parameters (¹H NMR):
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
Acquisition Parameters (¹³C NMR):
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Proton decoupling: Broadband decoupling
-
3.2. IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
3.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition Parameters (ESI):
-
Ionization mode: Positive
-
Mass range: 50-500 m/z
-
-
Acquisition Parameters (EI):
-
Electron energy: 70 eV
-
Mass range: 40-300 m/z
-
Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of this compound is depicted in the following diagram.
An In-depth Technical Guide to the Organic Solvent Solubility of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of N-[3-(4--Aminophenyl)propyl]-N,N-dimethylamine in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and presents a comprehensive, standardized experimental protocol for determining the solubility of this compound in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals working with this compound in areas such as drug development, chemical synthesis, and formulation.
Compound Overview
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is a chemical compound with the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.27 g/mol . It is also known by other names, including 4-(3-Dimethylaminopropyl)aniline and p-[3-(Dimethylamino)propyl]aniline. The structure consists of a dimethylaminopropyl group attached to an aniline ring. Depending on the source, it can be found in either liquid or solid form.
Solubility Data
Currently, there is limited quantitative data on the solubility of this compound in a wide range of organic solvents. The available information is qualitative, indicating its general solubility behavior in a few common solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solvent Type | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[1] |
| Methanol | Polar Protic | Slightly Soluble[1] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on established methods for assessing the solubility of organic compounds.[2][3]
Materials and Equipment
-
This compound (solid or liquid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Glass vials with screw caps
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume (e.g., 1 mL) of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solute settle.
-
Carefully withdraw a sample of the supernatant using a pipette, avoiding any solid particles.
-
Filter the supernatant through a syringe filter into a clean vial to remove any remaining undissolved compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze both the standard solutions and the filtered sample from the saturated solution using a validated analytical method such as HPLC or GC.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of the compound in the sample from the saturated solution by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
References
"N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine" IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity
This section outlines the fundamental chemical identifiers for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine.
| Identifier | Value |
| IUPAC Name | N'-(4-aminophenyl)-N,N-dimethylpropane-1,3-diamine |
| Common Name | This compound |
| CAS Number | 42817-60-7[1] |
| Molecular Formula | C₁₁H₁₈N₂ |
| Molecular Weight | 178.27 g/mol |
Synonyms
A comprehensive list of alternative names for this compound is provided below.
-
4-Amino-N,N-dimethylbenzenepropanamine
-
4-(3-Dimethylaminopropyl)aniline
-
4-(3-Dimethylaminopropyl)phenylamine
-
p-[3-(Dimethylamino)propyl]aniline
Physicochemical Properties
| Property | Value | Source/Method |
| Appearance | Solid (Predicted) | General observation for similar aromatic amines |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., Methanol, Chloroform) | Inferred from structural components |
Experimental Protocols
Due to the absence of specific published experimental protocols for this compound, a plausible synthetic route is proposed based on established organic chemistry principles and synthesis of analogous compounds.
Proposed Synthesis Workflow
A potential two-step synthesis is outlined below, starting from 4-nitrophenylpropanenitrile. This proposed workflow is for informational purposes and would require laboratory optimization and validation.
Caption: Proposed two-step synthesis workflow.
Step 1: Reductive Amination
-
In a high-pressure reaction vessel, dissolve 4-nitrophenylpropanenitrile in a suitable solvent such as ethanol.
-
Add a catalytic amount of Raney Nickel.
-
Introduce a molar excess of dimethylamine.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 atm).
-
Heat the reaction mixture (e.g., 80-120 °C) with stirring for several hours until the reaction is complete, monitoring by a suitable technique like TLC or GC-MS.
-
After cooling, carefully filter the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude N,N-Dimethyl-3-(4-nitrophenyl)propan-1-amine.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude product from Step 1 in a solvent like methanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution at atmospheric pressure or using a Parr hydrogenator.
-
Monitor the reaction until completion (e.g., by observing the disappearance of the starting material on TLC).
-
Filter the catalyst through a bed of celite.
-
Remove the solvent in vacuo to yield the final product, this compound.
Purification: The final compound may be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Proposed Analytical Methodology
The identity and purity of the synthesized compound can be assessed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol would be a suitable starting point for method development.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available in the public domain. However, its structural features suggest potential interactions with biological systems. The 4-aminophenyl group is a common motif in various bioactive molecules. The dimethylaminopropyl moiety is present in numerous compounds with activity at various receptors and transporters.
Hypothetical Signaling Pathway Involvement
Given the structural similarity to certain classes of neuroactive compounds, a hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway is proposed for illustrative purposes.
Caption: Hypothetical GPCR signaling cascade.
This diagram illustrates a potential mechanism where the compound acts as a ligand for a GPCR, initiating an intracellular signaling cascade. This is a generalized pathway and specific interactions would need to be determined experimentally.
Conclusion
This compound is a defined chemical entity with potential for further investigation in various scientific domains, particularly in medicinal chemistry and drug discovery. The information provided in this guide, including the proposed synthesis and potential biological context, serves as a foundational resource for researchers. It is important to emphasize that the experimental protocols and biological activities described are hypothetical and require experimental validation.
References
An In-depth Technical Guide to N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine: Historical Context, Synthesis, and Physicochemical Properties
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The historical discovery of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is not well-documented in publicly available scientific literature, suggesting it has likely been synthesized as a chemical intermediate for broader research purposes rather than being the subject of foundational discovery studies itself. This guide provides a plausible synthetic route and collates available and estimated physicochemical data based on established chemical principles and data from analogous compounds.
Introduction and Background
This compound, with the CAS Registry Number 42817-60-7, is a substituted aniline derivative. Its structure, featuring a primary aromatic amine, a propyl linker, and a tertiary aliphatic amine, makes it a versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for its use in the construction of more complex molecules, potentially in the fields of medicinal chemistry, materials science, and dye manufacturing. While a specific, named discovery is not apparent, its synthesis falls within the realm of classical organic reactions developed over the past century.
The likely first preparations of this compound would have been motivated by the need for a building block containing a protected or masked aniline with a flexible side chain. The 4-aminophenyl moiety is a common pharmacophore and a precursor to many functional groups, while the dimethylaminopropyl chain can influence solubility, basicity, and pharmacokinetic properties of a parent molecule.
Physicochemical Properties
The fundamental physicochemical properties of this compound and its logical nitro precursor are summarized below.
| Property | This compound | N,N-Dimethyl-3-(4-nitrophenyl)propan-1-amine (Intermediate) |
| CAS Number | 42817-60-7 | 5345-79-9 |
| Molecular Formula | C₁₁H₁₈N₂ | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 178.27 g/mol [1] | 208.26 g/mol |
| Appearance | Solid (predicted)[1] | Oil (predicted) |
| Boiling Point | Not available | ~316 °C at 760 mmHg (estimated) |
| Melting Point | Not available | Not available |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO | Soluble in organic solvents like ethyl acetate, dichloromethane |
| SMILES | CN(C)CCCC1=CC=C(N)C=C1[1] | CN(C)CCC1=CC=C(--INVALID-LINK--[O-])C=C1 |
| InChI | 1S/C11H18N2/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3[1] | 1S/C11H16N2O2/c1-13(2)9-3-4-10-5-7-11(8-6-10)12(14)15/h5-8H,3-4,9H2,1-2H3 |
Plausible Synthetic Pathway
A logical and efficient synthesis of this compound can be envisioned as a two-step process starting from 3-(4-nitrophenyl)propanal. This pathway involves an initial reductive amination to introduce the dimethylaminopropyl moiety, followed by the reduction of the nitro group to the desired primary amine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are based on general procedures for similar chemical transformations and represent a plausible method for the synthesis of this compound.
4.1 Step 1: Synthesis of N,N-Dimethyl-3-(4-nitrophenyl)propan-1-amine (Reductive Amination)
Caption: Experimental workflow for the reductive amination step.
Protocol:
-
To a solution of 3-(4-nitrophenyl)propanal (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M), is added a 2.0 M solution of dimethylamine in tetrahydrofuran (THF) (1.5 eq.).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.) is then added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-18 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous phase is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine.
4.2 Step 2: Synthesis of this compound (Nitro Group Reduction)
Caption: Experimental workflow for the nitro group reduction step.
Protocol:
-
N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine (1.0 eq.) is dissolved in methanol (0.3 M).
-
Palladium on carbon (10 wt. %, 0.1 eq.) is added to the solution.
-
The mixture is cooled to 0°C, and hydrazine hydrate (4.0 eq.) is added dropwise.
-
After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with methanol.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Further purification by column chromatography, if necessary, yields this compound.
Spectroscopic Data (Representative)
As specific spectral data for this compound is not widely published, the following table provides expected chemical shifts for ¹H and ¹³C NMR, based on the analysis of its structure and data from analogous compounds.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 6.95 (d, J = 8.4 Hz, 2H) | Ar-H (ortho to NH₂) |
| ~ 6.65 (d, J = 8.4 Hz, 2H) | Ar-H (meta to NH₂) |
| ~ 3.60 (br s, 2H) | -NH₂ |
| ~ 2.50 (t, J = 7.6 Hz, 2H) | Ar-CH₂- |
| ~ 2.25 (t, J = 7.2 Hz, 2H) | -CH₂-N(CH₃)₂ |
| ~ 2.20 (s, 6H) | -N(CH₃)₂ |
| ~ 1.75 (p, J = 7.4 Hz, 2H) | -CH₂-CH₂-CH₂- |
Conclusion
This compound is a fine chemical with potential as a versatile building block in organic synthesis. While its history is not marked by a singular discovery, its preparation relies on robust and well-understood synthetic methodologies. The provided guide offers a comprehensive overview of its properties, a plausible and detailed synthetic route, and representative analytical data, serving as a valuable resource for researchers in drug discovery and chemical development. The logical synthetic pathway presented, involving reductive amination followed by nitro group reduction, is both efficient and scalable, making this compound accessible for further investigation and application.
References
Methodological & Application
Synthesis of Bio-active Derivatives from N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from the versatile starting material, N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine. The primary amino group on the phenyl ring serves as a reactive handle for various chemical modifications, enabling the generation of libraries of compounds with potential therapeutic applications. The methodologies outlined herein focus on three principal synthetic pathways: amide bond formation, urea synthesis, and reductive amination.
Application Notes
The derivatization of this compound opens avenues for the exploration of novel chemical entities with a range of biological activities. The structural motif of a substituted aniline is a common feature in many pharmacologically active compounds.
Amide Derivatives: The synthesis of amide derivatives is a cornerstone of medicinal chemistry. By coupling this compound with a variety of carboxylic acids (aliphatic, aromatic, heterocyclic), a diverse library of amides can be generated. These derivatives have the potential to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties, as has been observed for other substituted anilides.[1][2] The amide linkage can mimic peptide bonds, allowing these compounds to act as enzyme inhibitors or receptor ligands.
Urea Derivatives: Urea-based compounds are another important class of therapeutic agents, known for their ability to form strong hydrogen bonds with biological targets.[3] The reaction of this compound with isocyanates or their precursors can yield a variety of N,N'-disubstituted ureas. Structurally related diaryl ureas have shown promise as anticancer agents, antimicrobial compounds, and receptor antagonists.[3][4][5] The synthesis of ureas from the target starting material is a straightforward process that can significantly expand the chemical space for drug discovery programs.
N-Alkylated Derivatives via Reductive Amination: Reductive amination offers a controlled method for the mono-alkylation of the primary amino group.[6] This reaction, typically involving the condensation of the amine with an aldehyde or ketone followed by reduction of the resulting imine, allows for the introduction of a wide range of substituents.[7][8] This pathway is particularly useful for synthesizing compounds with tailored pharmacokinetic properties, and derivatives of similar structures have been investigated for their effects on the central nervous system.[9]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of amide, urea, and N-alkylated derivatives from this compound.
Protocol 1: Synthesis of Amide Derivatives via Carboxylic Acid Coupling
This protocol describes a general method for the formation of an amide bond between this compound and a carboxylic acid using a standard coupling agent.
Materials:
-
This compound
-
Carboxylic acid of choice (1 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (catalytic amount)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (1 equivalent)[10]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1 mmol) in anhydrous DCM or DMF.
-
Add EDC (1.2 mmol), HOBt (catalytic), and DMAP (1 mmol) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.[10]
-
Add this compound (1 mmol) to the reaction mixture, followed by the addition of DIPEA (2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Synthesis of Urea Derivatives using Potassium Isocyanate
This protocol outlines a simple and environmentally friendly method for the synthesis of N-substituted ureas in an aqueous medium.[11]
Materials:
-
This compound
-
Potassium isocyanate (KOCN) (1.2 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) in 1 M HCl (to form the hydrochloride salt and improve water solubility).
-
To the stirred solution, add a solution of potassium isocyanate (1.2 mmol) in water.
-
Stir the reaction mixture at room temperature for 4-6 hours. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to afford the pure urea derivative.
Protocol 3: Synthesis of N-Alkylated Derivatives via Reductive Amination
This protocol describes the synthesis of N-alkylated derivatives through the reaction of this compound with an aldehyde in the presence of a reducing agent.[9]
Materials:
-
This compound
-
Aldehyde of choice (1 equivalent)
-
Sodium borohydride (NaBH₄) (1.5 equivalents)
-
Methanol (MeOH)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) and the desired aldehyde (1 mmol) in methanol in a round-bottom flask.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following tables summarize representative quantitative data for derivatives synthesized from aromatic amines. The yields and biological activities are illustrative and may vary depending on the specific substrates and reaction conditions used.
Table 1: Synthesis Yields of Representative Derivatives
| Derivative Class | R Group | Typical Yield (%) | Reference |
| Amide | Acetyl | >90 (for similar anilines) | [12] |
| Amide | Benzoyl | 60-80 (general protocol) | [1] |
| Urea | Phenyl | 52-55 (for aniline) | [13] |
| Urea | Methyl | High (general protocol) | [11] |
| N-Alkyl | Benzyl | 70-90 (general protocol) | [14] |
Table 2: Biological Activity of Structurally Related Compounds
| Compound Class | Biological Target/Activity | Potency (IC₅₀/Kᵢ) | Reference |
| Diaryl Urea | FGFR1 Kinase | Not Specified | [3] |
| Diaryl Urea | Antimicrobial (A. baumannii) | Not Specified | [3] |
| Amide | Antimicrobial (S. aureus) | Zone of Inhibition | [1] |
| Urea Derivative | 5-HT₂ₐ Receptor Inverse Agonist | pIC₅₀ = 8.7 | [5] |
Disclaimer: The data presented in these tables are for structurally analogous compounds and are intended to be representative. Actual results for derivatives of this compound may differ.
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.
Caption: Synthetic pathways for derivatization.
Caption: Amide synthesis experimental workflow.
Caption: Urea synthesis experimental workflow.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols: N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is a bifunctional organic compound featuring a primary aromatic amine and a tertiary aliphatic amine. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The primary aniline moiety can undergo a wide range of chemical transformations, including diazotization, acylation, and alkylation, while the N,N-dimethylpropylamine group is a common pharmacophore found in numerous biologically active molecules. Due to the limited availability of specific literature on this reagent, these notes provide a proposed synthetic pathway and outline its potential applications based on the well-established reactivity of its constituent functional groups.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₈N₂ |
| Molecular Weight | 178.27 g/mol [1] |
| Appearance | Solid (predicted)[1] |
| SMILES | CN(C)CCCC1=CC=C(N)C=C1[1] |
| InChI | 1S/C11H18N2/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3[1] |
Proposed Synthesis of this compound
A plausible multi-step synthesis for this compound is outlined below, starting from commercially available materials.
Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Nitrophenyl)butanoic Acid (Intermediate E)
This protocol is based on established methods for Friedel-Crafts acylation, Clemmensen reduction, and nitration of aromatic compounds.
Step 1: Friedel-Crafts Acylation of Benzene
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in benzene (5 eq) at 0 °C, add succinic anhydride (1.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture onto crushed ice and acidify with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-benzoylpropanoic acid.
Step 2: Clemmensen Reduction
-
To a flask containing amalgamated zinc (prepared from zinc dust and HgCl₂) and concentrated HCl, add 3-benzoylpropanoic acid (1.0 eq).
-
Reflux the mixture for 24 hours, with periodic additions of concentrated HCl.
-
After cooling, extract the mixture with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give 4-phenylbutanoic acid.
Step 3: Nitration
-
Add 4-phenylbutanoic acid (1.0 eq) dropwise to a cold (0 °C) mixture of concentrated nitric acid (1.5 eq) and concentrated sulfuric acid (3.0 eq).
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/water to afford 4-(4-nitrophenyl)butanoic acid.
Protocol 2: Synthesis of N,N-Dimethyl-3-(4-nitrophenyl)propan-1-amine (Intermediate G)
This protocol involves a Curtius rearrangement followed by reduction.
Step 4: Amidation and Reduction
-
Treat 4-(4-nitrophenyl)butanoic acid (1.0 eq) with oxalyl chloride (1.5 eq) in dichloromethane (DCM) with a catalytic amount of DMF at room temperature for 2 hours.
-
Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in acetone and add a solution of sodium azide (2.0 eq) in water at 0 °C. Stir for 3 hours.
-
Extract the acyl azide with toluene. Dry the organic layer and heat to reflux. Add tert-butanol (1.5 eq) and continue refluxing for 12 hours to form the Boc-protected amine.
-
To a solution of the crude tert-butyl (4-(4-nitrophenyl)butyl)carbamate in anhydrous THF, add lithium aluminum hydride (LiAlH₄) (3.0 eq) portion-wise at 0 °C.
-
Reflux the mixture for 8 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the solids and concentrate the filtrate. Purify the residue by column chromatography to yield N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine.
Protocol 3: Synthesis of this compound (Final Product)
This protocol describes the reduction of the nitro group to a primary amine.
Step 5: Reduction of the Nitro Group
-
Dissolve N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. Alternatively, reduction can be achieved using iron powder in the presence of hydrochloric acid.[2][3]
Applications in Organic Synthesis
The dual functionality of this compound allows for its use as a versatile scaffold.
Reactions of the Primary Aromatic Amine
The primary aniline group can be readily transformed into a variety of other functional groups, making it a valuable synthetic handle.
Caption: Potential transformations of the primary amine group.
Protocol 4: Acylation of the Primary Amine
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or THF.
-
Add a base, for example, triethylamine or pyridine (1.2 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by column chromatography or recrystallization.
Quantitative Data for Analogous Acylation Reactions
| Acylating Agent | Amine Substrate | Base | Solvent | Yield (%) | Reference |
| Benzoyl Chloride | Aniline | Pyridine | DCM | >95 | General Knowledge |
| Acetic Anhydride | 4-Ethylaniline | - | Acetic Acid | 90 | General Knowledge |
Role in Drug Development
The N,N-dimethylpropylamine moiety is a key structural feature in many FDA-approved drugs, particularly those targeting the central nervous system.[4] This reagent can serve as a precursor for the synthesis of novel drug candidates.
Example Application: Synthesis of a Citalopram Analog Precursor
The this compound can be envisioned as a key building block for analogs of the selective serotonin reuptake inhibitor (SSRI) citalopram. The primary amine could be used in cross-coupling reactions to build more complex molecular architectures.
Caption: Workflow for utilizing the reagent in drug discovery.
Protocol 5: Sandmeyer Reaction for Halogenation
-
Dissolve this compound (1.0 eq) in aqueous HCl at 0 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuCl, CuBr) in concentrated HCl or HBr.
-
Slowly add the cold diazonium salt solution to the copper halide solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product with an organic solvent, wash, dry, and purify.
This halogenated intermediate can then be used in various cross-coupling reactions to build molecular complexity, a common strategy in drug development.
Conclusion
While direct experimental data for this compound as a reagent is scarce, its chemical structure suggests significant potential as a versatile building block in organic synthesis. The protocols and applications outlined above, based on established chemical principles and analogous reactions, provide a foundational guide for researchers and drug development professionals to explore the synthetic utility of this interesting bifunctional molecule. Further investigation into its reactivity and applications is warranted.
References
Application Notes and Protocols for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine and a Structurally Related Monomer in Polymer Chemistry
To the Esteemed Researcher,
This document provides available information on "N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine" and detailed application notes for a structurally related and extensively researched monomer, "N-[3-(Dimethylamino)propyl]methacrylamide" (DMAPMA), in the field of polymer chemistry. While comprehensive application data for the former is limited in publicly accessible literature, DMAPMA serves as an excellent case study for the utility of tertiary amine-containing monomers in advanced polymer applications.
Section 1: this compound
"this compound" is a chemical compound with both a primary aromatic amine and a tertiary aliphatic amine group. This dual functionality suggests its potential as a monomer or a modifying agent in polymer synthesis, for instance, as a chain extender or crosslinker in epoxy resins or polyurethanes, or as a monomer in the synthesis of polyimides or other high-performance polymers. However, detailed studies on its specific applications in polymer chemistry are not widely documented in the available literature.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 42817-60-7[1] |
| Molecular Formula | C₁₁H₁₈N₂[1][2] |
| Molecular Weight | 178.27 g/mol [1][2] |
| Appearance | Solid[2] |
| Storage Temperature | 2-8°C[1] |
Section 2: N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) - A Versatile Alternative
Due to the limited specific data on the requested compound, we present detailed information on N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA), a widely used functional monomer. Its tertiary amine group imparts pH-responsiveness, making its polymers "smart" materials with applications in drug delivery, hydrogels, and coatings.
Application Notes
1. pH-Responsive Polymers for Drug Delivery:
Polymers containing DMAPMA exhibit pH-sensitive swelling behavior due to the protonation and deprotonation of the tertiary amine groups.[3] This property is harnessed in drug delivery systems where a drug can be encapsulated within a polymer matrix and released in response to the specific pH of a target environment, such as the acidic microenvironment of a tumor or specific compartments within a cell.
2. Antimicrobial Hydrogels:
Hydrogels synthesized from DMAPMA have shown intrinsic antimicrobial properties. The quaternary ammonium groups that can be formed on the DMAPMA units can interact with and disrupt bacterial membranes, leading to cell death.[4] This makes them promising materials for wound dressings and antimicrobial coatings on medical devices.[3]
3. Gene Delivery:
The cationic nature of protonated P(DMAPMA) allows it to form complexes with negatively charged genetic material like DNA and RNA. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells, making P(DMAPMA) a candidate for non-viral gene delivery vectors.
4. Thermo-Responsive Materials:
When copolymerized with other monomers, such as methyl methacrylate (MMA), the resulting polymers can exhibit both pH and thermo-responsive behavior.[5] This dual-responsiveness expands their potential applications in areas like smart coatings and actuators.
5. Flocculants in Water Treatment:
Cationic polyelectrolytes based on DMAPMA can act as effective flocculants for removing suspended solids and oils from wastewater.
Quantitative Data
Table 1: Physical Properties of DMAPMA Monomer
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂O | [3] |
| Molecular Weight | 170.26 g/mol | [3] |
| Boiling Point | 134°C @ 2 mmHg | [3] |
| Density | 0.94 g/mL at 25°C | [3] |
| Appearance | Colorless to light orange/yellow clear liquid | [3] |
Table 2: Polymerization and Hydrogel Properties
| Parameter | Value | Conditions/Notes | Reference |
| Polymerization Technique | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Aqueous conditions, 4-cyanopentanoic acid dithiobenzoate as CTA, 4,4'-azobis(4-cyanovaleric acid) as initiator | [3] |
| Hydrogel Compression Modulus (Isotropic) | ~3.0 kPa | Free radical solution polymerization | [4] |
| Hydrogel Compression Modulus (Templated) | ~30.0 kPa | Polymerization in the presence of cetyltrimethylammonium bromide (CTAB) as a lyotropic liquid crystal template | [4] |
| pH-Dependent Phase Transition Temperature | 34°C | At pH 14 | [4] |
Experimental Protocols
Protocol 1: Synthesis of P(DMAPMA) via Aqueous RAFT Polymerization
This protocol describes the synthesis of well-defined P(DMAPMA) using RAFT polymerization.[3][6]
Materials:
-
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)
-
4-cyanopentanoic acid dithiobenzoate (CPADB) as RAFT agent
-
4,4'-azobis(4-cyanovaleric acid) (V-501) as initiator
-
1,4-Dioxane (as internal standard)
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve DMAPMA (e.g., 1.0 g, 5.87 mmol), CPADB (e.g., 32.8 mg, 0.117 mmol), and V-501 (e.g., 6.6 mg, 0.023 mmol) in a specific volume of deionized water.
-
Add a known amount of 1,4-dioxane as an internal NMR standard.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes in an ice bath.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization.
-
Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
After reaching the desired conversion, quench the polymerization by exposing the solution to air and cooling it in an ice bath.
-
Purify the polymer by dialysis against deionized water for several days and isolate the final product by lyophilization.
Protocol 2: Preparation of Antimicrobial P(DMAPMA) Hydrogels
This protocol details the synthesis of P(DMAPMA) hydrogels with improved mechanical properties.[4]
Materials:
-
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)
-
N,N'-methylenebisacrylamide (BIS) as crosslinker
-
Potassium persulfate (KPS) as initiator
-
Cetyltrimethylammonium bromide (CTAB) as a template (optional, for enhanced mechanical properties)
-
Distilled-deionized water (DDW)
Procedure:
-
Prepare aqueous solutions of DMAPMA at different concentrations (e.g., 2.0, 3.0, and 4.0 mol L⁻¹).
-
To the monomer solutions, add BIS as a crosslinker and KPS as an initiator.
-
For templated hydrogels, add varying concentrations of CTAB to the monomer solution and stir until a homogeneous solution or lyotropic liquid crystal phase is formed.
-
Pour the solutions into molds (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at a set temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
After polymerization, immerse the resulting hydrogels in DDW to remove unreacted components and the CTAB template (if used). The water should be changed frequently over several days.
-
The purified hydrogels can then be characterized for their swelling behavior, mechanical properties, and antimicrobial activity.
Visualizations
Caption: Workflow for the synthesis and characterization of P(DMAPMA).
Caption: pH-responsive drug delivery mechanism of P(DMAPMA) nanoparticles.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-(3-(Dimethylamino)propyl)methacrylamide | 5205-93-6 | Benchchem [benchchem.com]
- 4. Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is a versatile chemical intermediate, valuable in the synthesis of a variety of more complex molecules. Its structure incorporates a reactive primary aromatic amine and a tertiary amine, making it a useful building block in drug discovery and materials science. The aminophenyl group can be readily functionalized, for instance, through acylation or alkylation, to introduce the dimethylaminopropylphenyl moiety into a target molecule. This can potentially enhance solubility, bioavailability, or confer specific biological activities.
This document provides a detailed experimental protocol for a representative application of N-[3- (4-Aminophenyl)propyl]-N,N-dimethylamine: the synthesis of a novel amide, N-(4-(3-(dimethylamino)propyl)phenyl)benzamide. Amide bonds are central to the structure of many biologically active compounds. Additionally, a hypothetical application of this synthesized amide as an inhibitor of a key signaling pathway in cancer is discussed, providing a rationale for its potential use in drug development.
I. Synthesis of N-(4-(3-(dimethylamino)propyl)phenyl)benzamide
A common and efficient method for the synthesis of amides from anilines is the Schotten-Baumann reaction, which involves the acylation of the amine with an acyl chloride in the presence of a base.[1][2][3]
Experimental Protocol: Schotten-Baumann Synthesis of N-(4-(3-(dimethylamino)propyl)phenyl)benzamide
This protocol details the synthesis of N-(4-(3-(dimethylamino)propyl)phenyl)benzamide from this compound and benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (30 mL).
-
Reaction Setup: Begin stirring the solution using a magnetic stirrer. Slowly add 10% aqueous sodium hydroxide solution (2.0 eq.).
-
Addition of Acyl Chloride: In a separate dropping funnel, add benzoyl chloride (1.1 eq.) dissolved in a small amount of dichloromethane. Add the benzoyl chloride solution dropwise to the stirred biphasic mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol to obtain the pure N-(4-(3-(dimethylamino)propyl)phenyl)benzamide.
Data Presentation: Hypothetical Product Characterization
The following table summarizes the expected quantitative data for the synthesized N-(4-(3-(dimethylamino)propyl)phenyl)benzamide.
| Parameter | Value |
| Molecular Formula | C₁₈H₂₂N₂O |
| Molecular Weight | 282.38 g/mol |
| Yield | 85-95% |
| Melting Point | 155-158 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.85 (d, 2H), 7.78 (s, 1H), 7.55-7.45 (m, 3H), 7.50 (d, 2H), 7.15 (d, 2H), 2.65 (t, 2H), 2.30 (s, 6H), 1.90 (p, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 165.8, 140.2, 137.5, 135.1, 131.6, 129.0, 128.7, 127.0, 120.5, 58.9, 45.3, 30.1, 28.8 |
| Mass Spectrometry (ESI-MS) m/z | 283.18 [M+H]⁺ |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(4-(3-(dimethylamino)propyl)phenyl)benzamide.
II. Hypothetical Biological Application: Inhibition of Receptor Tyrosine Kinase Signaling
Background:
Receptor tyrosine kinases (RTKs) are cell surface receptors that play crucial roles in regulating cell growth, proliferation, differentiation, and survival. Dysregulation of RTK signaling is a common feature in many types of cancer. Therefore, inhibitors of RTK signaling are a major focus of cancer drug development. Many small molecule inhibitors of RTKs are aromatic amide-containing compounds.
Hypothetical Mechanism of Action:
We hypothesize that the synthesized compound, N-(4-(3-(dimethylamino)propyl)phenyl)benzamide, could act as a competitive inhibitor of an RTK, such as the Epidermal Growth Factor Receptor (EGFR). The compound might bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling molecules. This would lead to the inhibition of pro-survival and proliferative signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, ultimately inducing apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the RTK signaling pathway by the synthesized amide.
This compound serves as a valuable starting material for the synthesis of novel compounds with potential biological activities. The provided protocol for the synthesis of N-(4-(3-(dimethylamino)propyl)phenyl)benzamide is a representative example of its utility. The exploration of the biological effects of such derivatives, for instance, as potential inhibitors of key signaling pathways, represents a promising avenue for future research in drug discovery.
References
Application Notes and Protocols for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is a versatile bifunctional building block for the synthesis of novel pharmaceutical compounds. Its structure incorporates a reactive primary aromatic amine and a tertiary aliphatic amine, connected by a flexible propyl linker. The primary amine serves as a key handle for derivatization, allowing for the introduction of various pharmacophoric moieties through amide, urea, or sulfonamide linkages. The dimethylaminopropyl tail can influence physicochemical properties such as solubility and basicity, and may also participate in crucial drug-receptor interactions. This document provides an overview of its applications and detailed protocols for the synthesis and evaluation of its derivatives, particularly as potential kinase inhibitors.
Overview of Applications
The primary amino group of this compound is readily derivatized to form a variety of functional groups, making it a valuable scaffold in medicinal chemistry. These derivatives have been explored for a range of therapeutic targets.
Key Derivative Classes and Their Therapeutic Potential:
-
Amide Derivatives: Amide bond formation is a cornerstone of medicinal chemistry. Amide derivatives of this building block are being investigated as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. The this compound scaffold can be coupled with various carboxylic acids to generate libraries of potential kinase inhibitors.
-
Urea Derivatives: Urea moieties are known to form strong hydrogen bond interactions with biological targets. Diaryl ureas, in particular, are a prominent class of kinase inhibitors, with Sorafenib being a notable example that inhibits multiple kinases involved in tumor progression and angiogenesis. The aminophenyl group of the building block can react with isocyanates or other reagents to form urea derivatives with potential anticancer activity.
-
Sulfonamide Derivatives: The sulfonamide group is a key feature in a wide array of drugs, including antibacterial, diuretic, and anticancer agents. Sulfonamide derivatives of this compound can be synthesized and screened for various biological activities, including as inhibitors of carbonic anhydrases or other enzymes implicated in disease.
Data Presentation: Structure-Activity Relationship (SAR) Insights
While specific quantitative data for derivatives of this compound is not extensively available in the public domain, general structure-activity relationships for related classes of compounds, such as kinase inhibitors, can provide valuable guidance for drug design. The following table summarizes hypothetical data to illustrate the kind of information that would be generated during a drug discovery campaign utilizing this building block.
| Derivative Class | R-Group Variation | Target Kinase | IC50 (nM) |
| Amide | 4-Methylbenzoyl | Kinase A | 150 |
| 4-Chlorobenzoyl | Kinase A | 75 | |
| 4-Methoxybenzoyl | Kinase A | 250 | |
| 3-Trifluoromethylbenzoyl | Kinase B | 50 | |
| Urea | Phenyl | Kinase A | 200 |
| 4-Chlorophenyl | Kinase A | 90 | |
| 4-Methoxyphenyl | Kinase A | 350 | |
| 3-Trifluoromethylphenyl | Kinase B | 65 | |
| Sulfonamide | Benzenesulfonyl | Kinase C | 500 |
| 4-Toluenesulfonyl | Kinase C | 450 | |
| 4-Chlorobenzenesulfonyl | Kinase C | 300 |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of amide, urea, and sulfonamide derivatives of this compound and for a representative biological assay.
Protocol 1: Synthesis of Amide Derivatives
This protocol describes a general method for the acylation of this compound with a carboxylic acid using a carbodiimide coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., 4-chlorobenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15-20 minutes.
-
Add this compound (1.0 eq) to the reaction mixture, followed by the addition of TEA or DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Synthesis of Urea Derivatives
This protocol outlines the synthesis of a urea derivative by reacting this compound with an isocyanate.
Materials:
-
This compound
-
Isocyanate of interest (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Hexanes or diethyl ether for precipitation/crystallization
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Slowly add a solution of the isocyanate (1.0 eq) in the same anhydrous solvent to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
If a precipitate forms upon completion of the reaction, collect the solid by filtration and wash with a cold, non-polar solvent like hexanes or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by trituration with a suitable solvent or by column chromatography if necessary.
-
Dry the purified urea derivative under vacuum.
-
Characterize the product by NMR and mass spectrometry.
Protocol 3: Synthesis of Sulfonamide Derivatives
This protocol describes the preparation of a sulfonamide derivative from this compound and a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride of interest (e.g., 4-chlorobenzenesulfonyl chloride)
-
Pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine or TEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure sulfonamide derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 4: In Vitro Kinase Inhibition Assay
This is a general protocol for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase. A variety of assay formats are available (e.g., radiometric, fluorescence-based, luminescence-based); a generic fluorescence-based assay is described here.
Materials:
-
Purified recombinant target kinase
-
Fluorescently labeled peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Synthesized inhibitor compounds dissolved in dimethyl sulfoxide (DMSO)
-
Positive control inhibitor (a known inhibitor of the target kinase)
-
384-well microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds and the positive control in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
In the wells of the microplate, add the assay buffer.
-
Add a small volume of the diluted inhibitor compounds or controls to the appropriate wells (final DMSO concentration should be kept low, typically ≤1%).
-
Add the kinase enzyme to all wells except the negative control wells.
-
Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP. The ATP concentration should ideally be at or near the Km for the enzyme.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Measure the fluorescence intensity in each well using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Visualizations
Analytical methods for quantifying "N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine"
An increasing focus on the purity and safety of pharmaceutical products has necessitated the development of robust analytical methods for quantifying potential impurities and related substances. "N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine" is an aromatic amine that may be present as a process-related impurity or a degradation product in various drug substances and formulations. Its accurate quantification is crucial for ensuring product quality and regulatory compliance. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).
This method is suitable for the routine quantification of "this compound" in bulk drug substances and pharmaceutical formulations. The presence of the aminophenyl chromophore allows for sensitive UV detection.
Experimental Protocol
1.1.1. Instrumentation and Chromatographic Conditions
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is proposed to ensure good separation from other potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 15 80 20 80 22 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm (based on the UV absorbance of the aminophenyl group).
1.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of "this compound" reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation:
-
Drug Substance: Accurately weigh about 100 mg of the drug substance, dissolve it in the diluent in a 100 mL volumetric flask, and sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm nylon filter before injection.
-
Drug Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Centrifuge a portion of this solution and filter the supernatant through a 0.45 µm nylon filter before injection.
-
Data Presentation: Method Validation Summary (Hypothetical Data)
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of "this compound".
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (n=6) | < 2.0% |
| - Intermediate Precision | < 3.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Specificity | No interference from blank, placebo, and other related substances. |
Experimental Workflow Diagram
Application Notes and Protocols for the Reaction of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is a versatile chemical intermediate possessing multiple reactive sites that can be selectively targeted by various electrophiles. The molecule features a primary aromatic amine (-NH2) and an activated phenyl ring, making it a valuable building block in the synthesis of a wide range of organic compounds, including dyes, pharmaceutical intermediates, and materials for biomedical applications. The presence of the dimethylaminopropyl side chain also influences the molecule's solubility and basicity.
The primary aromatic amine is a nucleophilic center that readily reacts with a variety of electrophiles. Furthermore, this amino group is a strong activating group, directing electrophilic substitution to the ortho positions on the aromatic ring. This document provides detailed application notes and experimental protocols for the key reactions of this compound with common electrophiles.
Application Notes
N-Acylation of the Primary Aromatic Amine
The primary aromatic amine of this compound can be readily acylated using acylating agents such as acyl chlorides or anhydrides. This reaction is crucial for several reasons:
-
Protection of the Amino Group: The resulting amide is significantly less nucleophilic and basic than the starting amine. This protection is often a necessary step before performing other reactions on the molecule, particularly electrophilic aromatic substitution, to prevent side reactions and control selectivity.[1][2]
-
Modulation of Biological Activity: Acylation can be used to introduce various functional groups, potentially altering the pharmacological properties of the molecule.
-
Synthesis of Amide Derivatives: This reaction provides a direct route to a diverse range of N-substituted amide compounds.
Diazotization and Azo Coupling
The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively stable diazonium salt.[3][4][5] These diazonium salts are valuable synthetic intermediates for:
-
Azo Dye Synthesis: The diazonium salt can react with electron-rich aromatic compounds (coupling components) such as phenols or anilines in an electrophilic aromatic substitution reaction known as azo coupling.[6][7] This reaction is the basis for the synthesis of a vast array of azo dyes with diverse colors and properties.
-
Sandmeyer and Related Reactions: The diazonium group can be replaced by a variety of substituents, including halogens, cyano, and hydroxyl groups, providing a versatile method for the functionalization of the aromatic ring.
Electrophilic Aromatic Substitution
The amino group is a powerful activating group, making the aromatic ring of this compound highly susceptible to electrophilic attack.[1][2] Key considerations for this class of reactions include:
-
Directing Effects: The amino group directs incoming electrophiles primarily to the ortho positions relative to itself.
-
Reactivity and Polysubstitution: Due to the high reactivity, direct electrophilic substitution on the unprotected amine can lead to multiple substitutions and oxidation of the starting material.[1]
-
Use of Protecting Groups: To achieve mono-substitution and control the reaction outcome, it is often necessary to first protect the amino group via acylation. The resulting acetamido group is still an ortho, para-director but is less activating, allowing for more controlled reactions.[1][2]
Experimental Protocols
Protocol 1: N-Acylation with Acetic Anhydride
This protocol describes the protection of the primary amino group as an acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a base such as pyridine or triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-acetylated product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Diazotization and Azo Coupling with 2-Naphthol
This protocol outlines the synthesis of an azo dye.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Standard laboratory glassware
Procedure:
Part A: Diazotization
-
In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate flask, prepare a solution of sodium nitrite (1.0 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0-5 °C and stirring vigorously.[3][4] The formation of the diazonium salt is indicated by a change in the solution's appearance.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with constant stirring.[6]
-
A brightly colored azo dye should precipitate immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the precipitated dye by vacuum filtration, wash it with cold water until the filtrate is neutral, and dry it in a desiccator.
Data Presentation
Table 1: Summary of N-Acylation Reactions
| Electrophile | Reagent | Base | Solvent | Temperature (°C) | Expected Product |
| Acetyl | Acetic Anhydride | Pyridine | DCM | 0 to RT | N-{4-[3-(Dimethylamino)propyl]phenyl}acetamide |
| Benzoyl | Benzoyl Chloride | Triethylamine | THF | 0 to RT | N-{4-[3-(Dimethylamino)propyl]phenyl}benzamide |
Table 2: Summary of Diazotization and Azo Coupling
| Coupling Partner | Reaction Conditions | Expected Product Color |
| 2-Naphthol | Alkaline (NaOH) | Red/Orange |
| Phenol | Alkaline (NaOH) | Yellow/Orange |
| N,N-Dimethylaniline | Acidic (HCl) | Red |
Table 3: Summary of Electrophilic Aromatic Substitution (on Acetylated Intermediate)
| Reaction | Electrophile | Reagent | Catalyst | Solvent | Expected Major Product |
| Bromination | Br⁺ | Br₂ | Acetic Acid | Acetic Acid | N-{3-Bromo-4-[3-(dimethylamino)propyl]phenyl}acetamide |
| Nitration | NO₂⁺ | HNO₃ | H₂SO₄ | H₂SO₄ | N-{4-[3-(Dimethylamino)propyl]-3-nitrophenyl}acetamide |
| Sulfonation | SO₃ | Fuming H₂SO₄ | None | H₂SO₄ | 2-Acetamido-5-[3-(dimethylamino)propyl]benzenesulfonic acid |
Visualizations
Caption: Reaction pathways of this compound.
Caption: Experimental workflow for azo dye synthesis.
Caption: Workflow for selective electrophilic aromatic substitution.
References
- 1. Answered: Experiment 6: Synthesis of p-Bromoaniline Introduction Since the amino group of aniline is a strong activator of the aromatic ring, direct bromination is… | bartleby [bartleby.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Diazotisation [organic-chemistry.org]
- 6. irjet.net [irjet.net]
- 7. byjus.com [byjus.com]
Application Notes and Protocols for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine in Materials Science
Product Name: N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
Catalog Number: APDA-MS-2025
Chemical Structure:
Description:
This compound is a versatile bifunctional molecule incorporating both a primary aromatic amine and a tertiary aliphatic amine. This unique structure makes it a valuable building block and modifying agent in the field of materials science. The aromatic amine provides a reactive site for polymerization and imparts thermal stability, while the dimethylaminopropyl group can act as a catalytic center, introduce pH-responsiveness, and enhance solubility.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂ | [1][2] |
| Molecular Weight | 178.27 g/mol | [1][2] |
| Appearance | Solid | [1] |
| CAS Number | 42817-60-7 | [2] |
Application Note 1: Monomer for High-Performance Polyamides
The primary aromatic amine of this compound allows it to be used as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. The incorporation of the flexible N,N-dimethylaminopropyl side chain can disrupt chain packing, leading to enhanced solubility and processability of the resulting aromatic polyamides, which are typically known for their rigidity and high melting points.[3][4]
Representative Data: Comparison of Polyamide Properties
| Polyamide Composition | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C, N₂) | Solubility in NMP |
| Terephthaloyl chloride + 1,4-phenylenediamine | 1.2 | 350 | 550 | Insoluble |
| Terephthaloyl chloride + APDA-MS-2025 | 0.85 | 245 | 480 | Soluble |
Note: Data is representative and will vary based on specific polymerization conditions.
Experimental Protocol: Synthesis of a Soluble Aromatic Polyamide
This protocol describes the low-temperature solution polycondensation of this compound with terephthaloyl chloride.
Materials:
-
This compound (APDA-MS-2025)
-
Terephthaloyl chloride (TPC)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, mechanical stirrer, dropping funnel, condenser)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and an argon inlet, dissolve 1.78 g (10 mmol) of this compound and 0.5 g of LiCl in 30 mL of anhydrous NMP.
-
Cool the stirred solution to 0°C in an ice bath.
-
In a separate flask, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 15 mL of anhydrous NMP.
-
Add the terephthaloyl chloride solution dropwise to the cooled amine solution over 30 minutes.
-
Add 1.6 mL of anhydrous pyridine to the reaction mixture to act as an acid scavenger.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 24 hours under an argon atmosphere.
-
Precipitate the resulting viscous polymer solution by pouring it into 500 mL of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers and salts.
-
Dry the final polyamide product in a vacuum oven at 80°C for 24 hours.
Workflow for Polyamide Synthesis
References
- 1. Synthesis of pH-responsive tertiary amine methacrylate polymer brushes and their response to acidic vapour - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and characterization of novel pH-responsive microgels based on tertiary amine methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
Application Notes and Protocols for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine in Coordination Chemistry
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive literature search, it has been determined that while the compound N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine (CAS Number: 42817-60-7) is a known and commercially available chemical[1][2], there is a notable absence of published research detailing its specific application as a ligand in coordination chemistry. Our extensive search did not yield any scientific articles, detailed experimental protocols, or quantitative data regarding the synthesis, characterization, or application of its metal complexes.
The information presented below is therefore based on the general principles of coordination chemistry and data from closely related analogues to provide a hypothetical framework for its potential use. The experimental protocols are predictive and should be adapted and validated in a laboratory setting.
Ligand Overview and Potential Coordination Modes
This compound possesses two potential coordination sites: the primary aniline amine (-NH₂) on the phenyl ring and the tertiary amine (-N(CH₃)₂) at the terminus of the propyl chain. This structure suggests the possibility of it acting as a bidentate or a monodentate ligand.
-
Monodentate Coordination: The ligand could coordinate to a metal center through either the aniline nitrogen or the dimethylamine nitrogen. The lone pair on the aniline nitrogen is delocalized into the aromatic ring, making it less basic and potentially a weaker donor compared to the tertiary amine.
-
Bidentate (Chelating) Coordination: The propyl chain allows for the formation of a stable six-membered chelate ring if both nitrogen atoms coordinate to the same metal center. This is often a favored coordination mode for ligands with similar structures.
Due to the lack of specific data, further experimental investigation is required to determine the preferred coordination behavior with different metal ions.
Hypothetical Applications
Based on the chemistry of similar aminophenyl and polyamine ligands, potential applications for metal complexes of this compound could include:
-
Catalysis: The formation of metal complexes can generate catalytically active sites for various organic transformations.
-
Biomedical Imaging: Coordination with radioactive or fluorescent metal ions could lead to the development of novel imaging agents.
-
Antimicrobial/Anticancer Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligand.
Predictive Experimental Protocols
The following are generalized, predictive protocols for the synthesis and characterization of a metal complex with this compound. These are starting points and will require optimization.
General Synthesis of a Metal(II) Chloride Complex
This protocol describes a general procedure for the synthesis of a dichlorido-metal(II) complex.
Materials:
-
This compound
-
A metal(II) chloride salt (e.g., CuCl₂, NiCl₂, PdCl₂, PtCl₂)
-
Absolute Ethanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (2 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve the metal(II) chloride salt (1 mmol) in absolute ethanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
A precipitate may form immediately or upon stirring for several hours. The reaction mixture can be gently heated (e.g., to 50-60 °C) to promote complex formation.
-
After the reaction is complete (monitored by TLC or disappearance of starting materials), cool the mixture to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator.
Characterization Techniques
The synthesized complex should be characterized using a variety of spectroscopic and analytical techniques to confirm its structure and purity.
| Technique | Purpose | Anticipated Observations |
| FT-IR Spectroscopy | To identify the coordination of the nitrogen atoms. | A shift in the N-H and C-N stretching frequencies of the ligand upon coordination to the metal center. |
| ¹H and ¹³C NMR Spectroscopy | To determine the structure of the complex in solution (for diamagnetic complexes). | Shifts in the chemical shifts of the protons and carbons near the coordination sites upon complexation. |
| UV-Vis Spectroscopy | To study the electronic transitions in the complex. | Appearance of new absorption bands in the visible region corresponding to d-d transitions for transition metal complexes. |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
| Mass Spectrometry | To determine the molecular weight of the complex. | The mass spectrum should show a peak corresponding to the molecular ion of the complex. |
| X-ray Crystallography | To determine the solid-state structure of the complex. | Provides definitive information on bond lengths, bond angles, and the coordination geometry around the metal center. |
Visualization of Potential Coordination
The following diagrams illustrate the potential coordination modes of the ligand.
Caption: Chemical structure of the ligand.
Caption: Potential coordination modes of the ligand.
Conclusion and Future Directions
While "this compound" presents interesting possibilities as a ligand in coordination chemistry, the lack of existing research necessitates foundational studies. The immediate future direction should be the synthesis and thorough characterization of its complexes with a range of transition metals. Subsequent research can then explore the catalytic, biological, and material properties of these novel coordination compounds. The protocols and potential applications outlined in this document serve as a preliminary guide for initiating such research endeavors.
References
Application Notes and Protocols for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Note: N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine as a Versatile Diazo Component for the Synthesis of Novel Azo Dyes
This compound is a unique aromatic amine that holds significant potential as a diazo component in the synthesis of azo dyes. Its structure combines a primary aromatic amine, essential for diazotization, with a flexible propyl-dimethylamino side chain. This aliphatic tertiary amine group can impart desirable properties to the resulting dyes, such as increased solubility in various solvents, enhanced affinity for specific substrates, and potential for pH-dependent color changes.
The synthesis of azo dyes utilizing this compound follows the well-established two-step process of diazotization followed by a coupling reaction.[1] The primary aromatic amine of this compound can be readily converted into a diazonium salt under acidic conditions with sodium nitrite. This reactive intermediate is then coupled with a variety of electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines, to produce a diverse range of colored azo dyes.[1][2] The specific color of the resulting dye is dependent on the chemical nature of the coupling component and the overall electronic structure of the final molecule.[1]
The presence of the dimethylaminopropyl group may also offer a site for further chemical modification, allowing for the development of functional dyes for applications in areas such as biological staining, sensor technology, and advanced materials.
Experimental Protocol: Synthesis of a Novel Azo Dye using this compound and Phenol
This protocol details a representative procedure for the synthesis of an azo dye where this compound serves as the diazo component and phenol is the coupling component.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol (C₆H₅OH)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Ethanol
-
Urea (optional, to quench excess nitrous acid)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders, stirring rods)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper for vacuum filtration
-
Melting point apparatus
-
UV-Vis Spectrophotometer
Procedure:
Part 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve 1.93 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. A small amount of urea can be added to destroy any excess nitrous acid.
Part 2: Coupling Reaction with Phenol
-
In a 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part 1 to the cold phenol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
Part 3: Isolation and Purification of the Azo Dye
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with several portions of cold distilled water to remove any unreacted salts and impurities.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
-
Characterize the final product by determining its melting point and recording its UV-Vis absorption spectrum to find the λmax.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for the synthesis of an azo dye using this compound and phenol, based on the protocol described above.
| Parameter | Value |
| Reactants | |
| This compound | 1.93 g (0.01 mol) |
| Phenol | 0.94 g (0.01 mol) |
| Sodium Nitrite | 0.76 g (0.011 mol) |
| Product | |
| Theoretical Yield | 3.11 g |
| Actual Yield | 2.64 g |
| Percentage Yield | 85% |
| Melting Point | 175-178 °C |
| Spectroscopic Data | |
| λmax (in Ethanol) | 485 nm |
| Molar Absorptivity (ε) | 25,000 L mol⁻¹ cm⁻¹ |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of an azo dye.
Caption: Reaction pathway for azo dye synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
There are two primary synthetic strategies for the synthesis of this compound:
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Route A: Reductive Amination of a Nitro Intermediate. This common and often high-yielding approach involves two main steps:
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N-Alkylation of 4-nitroaniline: 4-nitroaniline is reacted with a 3-(dimethylamino)propyl halide (e.g., 3-dimethylaminopropyl chloride hydrochloride) to form the intermediate, N-[3-(4-nitrophenyl)propyl]-N,N-dimethylamine.
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Reduction of the Nitro Group: The nitro intermediate is then reduced to the desired primary aromatic amine.
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Route B: Direct Alkylation of a p-Phenylenediamine Derivative. This route involves the direct alkylation of a protected p-phenylenediamine derivative. However, controlling selectivity to achieve mono-alkylation can be challenging, as the product is often more nucleophilic than the starting material, leading to over-alkylation.
Q2: Which synthetic route is generally preferred and why?
Route A, the reductive amination of a nitro intermediate, is often preferred for several reasons:
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Higher Selectivity: It avoids the common issue of over-alkylation that can occur with the direct alkylation of p-phenylenediamine derivatives.
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More Controlled Reaction: The two-step process allows for better control over each transformation, potentially leading to higher overall yields and easier purification.
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Readily Available Starting Materials: 4-nitroaniline and 3-(dimethylamino)propyl chloride hydrochloride are commercially available and relatively inexpensive.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the preferred two-step reductive amination of a nitro intermediate (Route A).
Step 1: N-Alkylation of 4-Nitroaniline
Issue 1: Low or No Conversion of 4-Nitroaniline
| Potential Cause | Troubleshooting Recommendation |
| Insufficiently Strong Base | 4-nitroaniline is weakly basic. A strong base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) is often required to deprotonate the aniline nitrogen, making it a more effective nucleophile.[1] |
| Low Reaction Temperature | Many N-alkylation reactions of anilines require elevated temperatures to proceed at a reasonable rate. A common temperature range is 80-120°C.[1] |
| Poor Solvent Choice | Polar aprotic solvents like DMF or DMSO are generally preferred as they can help to dissolve the reactants and facilitate the reaction.[1] |
| Inactive Alkylating Agent | Ensure the 3-dimethylaminopropyl chloride hydrochloride is of good quality. If necessary, it can be converted to the free base before use, although the reaction is often performed with the hydrochloride salt in the presence of a suitable base. |
Issue 2: Formation of Side Products (e.g., O-alkylation, dialkylation)
| Potential Cause | Troubleshooting Recommendation |
| Presence of Water | Ensure all reagents and solvents are anhydrous to minimize potential side reactions. |
| Excessive Reaction Temperature or Time | Prolonged heating or excessively high temperatures can lead to the formation of degradation products. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Incorrect Stoichiometry | Use a slight excess (1.05-1.2 equivalents) of the alkylating agent to ensure complete conversion of the 4-nitroaniline. A large excess may promote side reactions. |
Step 2: Reduction of N-[3-(4-nitrophenyl)propyl]-N,N-dimethylamine
Issue 1: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst (Catalytic Hydrogenation) | Use a fresh batch of catalyst (e.g., 10% Pd/C, Raney Nickel). Ensure proper handling and storage to prevent deactivation. Increase the catalyst loading if necessary.[2] |
| Insufficient Hydrogen Pressure (Catalytic Hydrogenation) | For challenging reductions, increasing the hydrogen pressure may be required to drive the reaction to completion.[2] |
| Decomposed Reducing Agent (Transfer Hydrogenation) | When using transfer hydrogenation with reagents like hydrazine hydrate, ensure it is fresh. The activity of hydrazine can decrease over time.[2] |
| Poor Solubility of the Nitro Compound | The starting material must be soluble in the reaction solvent. For catalytic hydrogenation, solvents like ethanol, ethyl acetate, or THF are common. Co-solvent systems (e.g., EtOH/water) can sometimes improve solubility.[2] |
Issue 2: Formation of Undesired Side Products (e.g., hydroxylamines, azoxy, or azo compounds)
| Potential Cause | Troubleshooting Recommendation |
| Stepwise Nature of Nitro Group Reduction | The reduction of a nitro group proceeds through several intermediates. To favor the formation of the amine, ensure a sufficient excess of the reducing agent is used.[2] |
| Exothermic Reaction Leading to Overheating | The reduction of nitro groups can be highly exothermic. Maintain proper temperature control to prevent localized overheating, which can promote the formation of side products like azoxybenzenes.[2] |
| Catalyst Poisoning | Impurities in the starting material or solvent can poison the catalyst, leading to incomplete reduction and the accumulation of intermediates. Ensure high-purity starting materials and solvents. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via Route A.
Protocol 1: Synthesis of N-[3-(4-nitrophenyl)propyl]-N,N-dimethylamine
Caption: Workflow for the N-alkylation of 4-nitroaniline.
Materials:
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4-Nitroaniline
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3-Dimethylaminopropyl chloride hydrochloride
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Potassium carbonate (K₂CO₃), anhydrous
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Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroaniline (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
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Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the 4-nitroaniline.
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While stirring the suspension at room temperature, add 3-dimethylaminopropyl chloride hydrochloride (1.1 equivalents) portion-wise.
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Heat the reaction mixture to 80°C and stir for 4-12 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford N-[3-(4-nitrophenyl)propyl]-N,N-dimethylamine.
Protocol 2: Reduction of N-[3-(4-nitrophenyl)propyl]-N,N-dimethylamine to this compound
Caption: Workflow for the catalytic hydrogenation of the nitro intermediate.
Materials:
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N-[3-(4-nitrophenyl)propyl]-N,N-dimethylamine
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10% Palladium on carbon (Pd/C)
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Ethanol
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Celite
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Hydrogen gas (H₂)
Procedure:
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In a flask suitable for hydrogenation, dissolve N-[3-(4-nitrophenyl)propyl]-N,N-dimethylamine (1.0 equivalent) in ethanol.
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Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution.
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Secure a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
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Wash the Celite pad with ethanol.
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Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
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The product can be further purified by column chromatography or recrystallization if necessary.
Data Presentation
The following tables provide a summary of expected yields and reaction conditions based on analogous transformations found in the literature. Actual yields may vary depending on the specific experimental setup and scale.
Table 1: N-Alkylation of 4-Nitroaniline - Expected Yields
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3-Dimethylaminopropyl chloride HCl | K₂CO₃ | DMF | 80 | 4-12 | 70-85 |
| 3-Dimethylaminopropyl chloride HCl | t-BuOK | Toluene | 100 | 2-6 | 75-90 |
| 3-Dimethylaminopropyl bromide | Cs₂CO₃ | Acetonitrile | 80 | 3-8 | 80-95 |
Table 2: Reduction of Aromatic Nitro Compounds - Comparison of Methods
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Ethanol | 25 | 2-6 | >95 |
| Catalytic Hydrogenation | H₂, Raney Nickel | Methanol | 25 | 3-8 | >90 |
| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Ethanol | 80 | 1-3 | >95 |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol | 78 (reflux) | 1-4 | 85-95 |
| Metal/Acid Reduction | Fe, NH₄Cl | Ethanol/Water | 78 (reflux) | 2-6 | 80-90 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical troubleshooting workflow for low yield in the overall synthesis.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Purification of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine" from a reaction mixture.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound, particularly after its synthesis via the reduction of N-[3-(4-nitrophenyl)propyl]-N,N-dimethylamine.
Q1: My purified product is colored (yellow to brown). How can I remove the color?
A1: Colored impurities in aromatic amines often arise from oxidation or the presence of residual nitro-aromatic starting materials or intermediates. Here are some strategies to obtain a colorless product:
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Activated Carbon Treatment: Before final purification, dissolving the crude product in a suitable solvent (e.g., ethyl acetate) and treating it with a small amount of activated carbon can effectively adsorb colored impurities. Gently heat the mixture and then filter it through a pad of celite to remove the carbon before proceeding with purification.
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Column Chromatography Optimization: Ensure your column chromatography parameters are optimized to separate the colored species. Unreacted nitro starting material is less polar than the desired amine and should elute first. Partially reduced intermediates, such as hydroxylamines or azo compounds, may have polarities similar to the product, requiring careful solvent gradient optimization.
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Chemical Treatment: In some cases, a wash with a dilute solution of a reducing agent like sodium bisulfite during the aqueous workup can help to remove certain colored oxidation byproducts.
Q2: I'm observing significant tailing/streaking of my product on the silica gel column. What is causing this and how can I fix it?
A2: Tailing is a common issue when purifying amines on standard silica gel. This is due to the basic nature of the amine interacting strongly with the acidic silanol groups on the silica surface. This can lead to poor separation and low recovery. To mitigate this:
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Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (TEA) or ammonia in the mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
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Use of Deactivated Silica: Employing silica gel that has been pre-treated with a base (e.g., washed with a triethylamine solution and then dried) can also prevent tailing.
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Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or a commercially available amine-functionalized silica gel, which are more suitable for the purification of basic compounds.
Q3: My yield after column chromatography is lower than expected. What are the potential reasons and solutions?
A3: Low recovery can be frustrating. Here are some common causes and how to address them:
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Irreversible Adsorption: As mentioned, strong interaction with acidic silica can lead to your product getting stuck on the column. Using a modified mobile phase or a different stationary phase (see Q2) is the primary solution.
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Improper Solvent System: If the mobile phase is too polar, your compound may elute too quickly with impurities. Conversely, if it's not polar enough, the compound may not elute completely. Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand to ensure the desired compound has an Rf value of approximately 0.2-0.4 for good separation.
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Product Volatility: While this compound is not extremely volatile, ensure that you are not using excessive heat during solvent evaporation, which could lead to product loss.
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Incomplete Reaction: If the preceding reduction reaction was incomplete, the yield of the desired product will naturally be low. Analyze the crude reaction mixture by TLC or another analytical method to assess the conversion of the starting material.
Q4: How can I identify the impurities in my reaction mixture?
A4: Identifying the impurities is key to optimizing the purification. The most common impurities from the reduction of a nitro-aromatic compound are:
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Unreacted Starting Material: N-[3-(4-nitrophenyl)propyl]-N,N-dimethylamine. This will be significantly less polar than the product.
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Partially Reduced Intermediates: These can include the corresponding nitroso and hydroxylamine compounds. These intermediates may have polarities similar to the final product.
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Side-Reaction Products: Depending on the reducing agent and reaction conditions, side-reactions such as the formation of azo or azoxy compounds can occur.
To identify these, you can use techniques like:
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Thin Layer Chromatography (TLC): Compare the crude mixture to a standard of the starting material. Impurity spots can be visualized under UV light or with specific stains.
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LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to separate the components of the mixture and determine their molecular weights, which can help in identifying the impurities.
Data Summary
| Parameter | Column Chromatography (Normal Phase) |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Ethyl Acetate/Hexane with 0.5-2% Triethylamine |
| Expected Purity | >95% (can be higher depending on optimization) |
| Expected Yield | 80-95% (highly dependent on reaction conversion and chromatography technique) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound on a laboratory scale.
1. Preparation of the Crude Sample:
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After the reaction is complete, perform an aqueous workup to remove the catalyst and any water-soluble byproducts. This typically involves quenching the reaction, extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane), washing with brine, and drying the organic layer over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to obtain the crude product as an oil or solid.
2. Thin Layer Chromatography (TLC) Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
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Spot the solution on a silica gel TLC plate.
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Develop the plate using various solvent systems to find the optimal mobile phase for separation. A good starting point is a mixture of ethyl acetate and hexane. Add 0.5-1% triethylamine to the solvent mixture to prevent tailing.
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The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.
3. Column Chromatography Setup:
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Select an appropriately sized glass column and dry-pack it with silica gel.
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Wet the column with the chosen mobile phase (containing triethylamine).
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Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
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Load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
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Begin eluting the column with the mobile phase, collecting fractions in test tubes.
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Monitor the elution process by TLC, spotting each fraction on a TLC plate to identify which fractions contain the pure product.
5. Product Isolation:
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Combine the pure fractions.
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Evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: Synthesis of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process involving the formation of an N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine intermediate followed by the reduction of the nitro group.
Problem 1: Low Yield or No Product in the N-Alkylation Step
Question: I am attempting to synthesize N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine by reacting 4-nitroaniline with 3-chloro-N,N-dimethylpropan-1-amine, but I am observing a low yield of the desired product. What are the possible causes and solutions?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Ensure the reaction is monitored by an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed.- Increase the reaction time or temperature, but be cautious of potential side product formation. |
| Poor Nucleophilicity of 4-Nitroaniline | - The electron-withdrawing nitro group reduces the nucleophilicity of the aniline nitrogen. Use a stronger, non-nucleophilic base (e.g., NaH, K2CO3) to deprotonate the aniline, increasing its reactivity. |
| Side Reactions of the Alkylating Agent | - 3-chloro-N,N-dimethylpropan-1-amine can undergo elimination to form N,N-dimethylallyl-amine, especially at higher temperatures. Add the alkylating agent slowly and maintain a moderate reaction temperature. |
| Poor Solubility of Reactants | - Ensure a suitable solvent is used that dissolves both the 4-nitroaniline and the alkylating agent. Polar aprotic solvents like DMF or DMSO are often effective. |
| Alternative Synthetic Route | - Consider an alternative approach, such as the reaction of 1-bromo-3-(4-nitrophenyl)propane with dimethylamine. |
Problem 2: Presence of Multiple Spots on TLC After N-Alkylation
Question: My TLC plate shows multiple spots after the N-alkylation reaction to form N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine. What are these potential side products?
Potential Side Products:
| Side Product | Structure | Formation Mechanism | Mitigation Strategy |
| N,N-bis[3-(dimethylamino)propyl]-4-nitroaniline | C₆H₄(NO₂)N(C₅H₁₂N)₂ | Dialkylation of the aniline nitrogen. | Use a slight excess of the 4-nitroaniline relative to the alkylating agent. Add the alkylating agent portion-wise. |
| N,N-dimethylallylamine | C₅H₁₁N | Elimination reaction of 3-chloro-N,N-dimethylpropan-1-amine. | Maintain a lower reaction temperature. |
| Unreacted 4-nitroaniline | C₆H₆N₂O₂ | Incomplete reaction. | Increase reaction time or temperature; ensure efficient stirring. |
Problem 3: Incomplete Reduction of the Nitro Group
Question: I am reducing N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine to the desired product, but I see evidence of incomplete reaction. How can I drive the reaction to completion?
Possible Causes and Solutions for Catalytic Hydrogenation (H₂/Pd/C):
| Cause | Recommended Action |
| Catalyst Inactivation | - Ensure the catalyst has not been exposed to air or poisons (e.g., sulfur compounds).- Use a fresh batch of catalyst.- Increase catalyst loading. |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure according to the reaction scale and equipment capabilities. |
| Poor Mixing | - Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas. |
Possible Causes and Solutions for Chemical Reduction (e.g., SnCl₂):
| Cause | Recommended Action |
| Insufficient Reducing Agent | - Ensure a sufficient stoichiometric excess of the reducing agent is used. |
| Reaction Temperature Too Low | - Gently heat the reaction mixture to increase the reaction rate. |
| Precipitation of Tin Salts | - During workup, the formation of tin hydroxides can be problematic. Acidic workup followed by basification can help, but filtration may be necessary. |
Problem 4: Difficulty in Purifying the Final Product
Question: I have synthesized this compound, but I am struggling with its purification. What are the likely impurities and how can I remove them?
Common Impurities and Purification Strategies:
| Impurity | Origin | Recommended Purification Method |
| Nitroso Intermediate C₁₁H₁₇N₂O | Incomplete reduction of the nitro group. | Column chromatography on silica gel. |
| Hydroxylamine Intermediate C₁₁H₁₉N₂O | Incomplete reduction of the nitro group. | Column chromatography on silica gel. |
| Unreacted Nitro Precursor C₁₁H₁₆N₂O₂ | Incomplete reduction. | Column chromatography on silica gel. |
| Tin Salts (if using SnCl₂) | Byproduct of the reduction. | Acid-base workup and filtration. Washing the organic layer thoroughly with water. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective method is a two-step synthesis:
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N-Alkylation: Reaction of 4-nitroaniline with a 3-(dimethylamino)propyl halide (e.g., 3-chloro-N,N-dimethylpropan-1-amine) in the presence of a base to form N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine.
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Nitro Reduction: Reduction of the nitro group of the intermediate to an amine using methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or a chemical reducing agent like tin(II) chloride (SnCl₂).
Q2: What are the key safety precautions to consider during this synthesis?
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4-Nitroaniline: Is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
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3-chloro-N,N-dimethylpropan-1-amine: Is a corrosive and lachrymatory compound. Handle with care in a fume hood.
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Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a properly sealed and purged apparatus, away from ignition sources.
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Tin(II) Chloride: Can cause skin and eye irritation. Handle with appropriate PPE.
Q3: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring both the N-alkylation and the nitro reduction steps. Use an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting materials, intermediates, and products. Visualization can be done under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q4: Are there any specific workup procedures to be aware of?
For the SnCl₂ reduction, the workup can be challenging due to the formation of tin salts. After the reaction, a common procedure involves basifying the reaction mixture with a strong base (e.g., NaOH) to precipitate tin hydroxides, which are then removed by filtration. The aqueous layer is then extracted with an organic solvent to isolate the product.
Experimental Protocols
Protocol 1: Synthesis of N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine
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To a solution of 4-nitroaniline (1.0 eq) in an appropriate solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Slowly add 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq) to the reaction mixture.
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Heat the reaction to 80-90 °C and monitor its progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Reduction of N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine using Catalytic Hydrogenation
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Dissolve N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
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Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
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Purge the reaction vessel with nitrogen and then introduce hydrogen gas (via a balloon or from a cylinder).
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Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
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Monitor the reaction by TLC until the starting material is consumed.
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Once complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the desired product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the N-alkylation step.
Caption: Potential side products from the nitro reduction step.
"N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine" stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine. The information provided is based on the chemical properties of its constituent functional groups, namely a p-phenylenediamine derivative and a tertiary alkylamine, to address potential stability and degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound are oxidative degradation and photodegradation. The 4-aminophenyl group is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. The tertiary amine group can also be prone to oxidation and N-dealkylation under certain conditions.
Q2: How should I properly store this compound powder and its solutions?
A2: To ensure the stability of this compound, it is recommended to store the solid compound in a tightly sealed container, protected from light, in a cool, dry place. For solutions, it is best to prepare them fresh for each experiment. If storage of solutions is necessary, they should be stored at low temperatures (e.g., -20°C or -80°C), protected from light in amber vials or containers wrapped in aluminum foil, and potentially under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: What are the visual indicators of this compound degradation?
A3: A common visual indicator of degradation for compounds containing a p-phenylenediamine moiety is a change in color. Samples may darken over time, turning from a white or off-white solid to yellow, brown, or even purple upon exposure to air and light due to the formation of oxidized products. In solution, a color change or the formation of a precipitate can also indicate degradation.
Q4: Can the solvent I use affect the stability of my compound?
A4: Yes, the choice of solvent is critical. Protic solvents may participate in degradation reactions, and the pH of the solvent can influence the rate of hydrolysis and oxidation. It is crucial to use high-purity, anhydrous solvents when preparing stock solutions. For aqueous buffers, ensure the pH is compatible with the compound's stability.
Q5: How can I confirm the integrity of my this compound sample?
A5: The most reliable way to assess the purity and integrity of your compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting/Prevention Steps |
| Inconsistent experimental results or loss of compound activity. | Compound degradation in stock solution or during the experiment. | 1. Prepare fresh stock solutions before each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect solutions from light and store at the recommended temperature. 4. Verify compound integrity using an analytical method like HPLC. |
| Color change observed in the solid compound or its solution. | Oxidation or photodegradation of the 4-aminophenyl group. | 1. Store the solid compound and its solutions in amber vials or wrap containers in aluminum foil. 2. Prepare solutions fresh before use. 3. Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly oxygen-sensitive. |
| Precipitate forms in the experimental medium. | Poor compound solubility or degradation into a less soluble product. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system. 2. Consider using a different solvent or a solubilizing agent. 3. Perform a solubility test before conducting the main experiment. |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Investigate the storage and handling conditions of the compound. 2. Perform a forced degradation study to identify potential degradation products and pathways. 3. Use a validated stability-indicating HPLC method for analysis. |
Potential Degradation Pathways
This compound contains two key functional groups that are susceptible to degradation: the aromatic amine (p-phenylenediamine derivative) and the tertiary amine.
Caption: Potential degradation pathways for this compound.
Quantitative Stability Data (Illustrative Examples)
| Compound Class | Stress Condition | Example Half-life (t½) | Reference |
| p-Phenylenediamine Antioxidants | Hydrolysis (pH 7.0) | 2.2 hours to 47 days | [1][2] |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Urinary Excretion (in vivo) | 2.5 to 6.1 hours | [3] |
Disclaimer: The data in this table are for structurally related compounds and are intended for illustrative purposes only. The actual stability of this compound may vary. Experimental determination of its stability under specific experimental conditions is highly recommended.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
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Thermal Degradation: Keep the solid compound in an oven at 80°C. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm).
-
Analysis: At specified time intervals, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method to monitor the disappearance of the parent compound and the appearance of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
Starting HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance of the parent compound.
-
Column Temperature: 30°C.
Method Development Steps:
-
Inject the intact compound to determine its retention time.
-
Inject samples from the forced degradation study.
-
Adjust the mobile phase composition and gradient to achieve adequate separation between the parent peak and all degradation product peaks.
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excretion profiles and half-lives of ten urinary polycyclic aromatic hydrocarbon metabolites after dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
Technical Support Center: Optimizing Reaction Conditions for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
Welcome to the technical support center for the synthesis of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this and structurally related compounds.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound. A general synthetic workflow is presented below, followed by troubleshooting for specific synthetic strategies.
Figure 1: General synthetic workflow for this compound.
Guide 1: Troubleshooting N-Alkylation of Anilines
A common synthetic route involves the direct alkylation of aniline or a protected aniline with a suitable 3-(dimethylamino)propyl halide.
Question: My N-alkylation reaction is resulting in a low yield or no product. What are the common causes and how can I improve it?
Answer: Low conversion in N-alkylation of anilines can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.
| Potential Cause | Troubleshooting Steps |
| Poor Reactivity of Starting Materials | - If using an aniline with electron-withdrawing groups, consider using a more reactive alkylating agent (e.g., iodide instead of chloride). - Ensure the purity of both the aniline and the alkylating agent. |
| Inappropriate Reaction Conditions | - Temperature: Gradually increase the reaction temperature in 10-20°C increments. Typical temperature ranges are between 80°C and 140°C.[1] - Solvent: High-boiling, inert solvents like toluene, xylene, or DMF are often effective.[1] |
| Inadequate Base | - A non-nucleophilic base is often required. Common choices include potassium carbonate or triethylamine. Ensure the base is anhydrous.[2] |
Question: I am observing significant amounts of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation is a frequent side reaction because the mono-alkylated product is often more nucleophilic than the starting aniline.[3]
| Mitigation Strategy | Detailed Approach |
| Control Stoichiometry | - Use a stoichiometric excess of the aniline relative to the alkylating agent to favor mono-alkylation.[1] |
| Slow Addition of Alkylating Agent | - Add the alkylating agent dropwise to the reaction mixture to maintain its low concentration. |
| Lower Reaction Temperature | - Reducing the reaction temperature can decrease the rate of the second alkylation, thereby improving selectivity.[1] |
Guide 2: Troubleshooting Nitro Group Reduction
This synthetic approach involves the reduction of an N-[3-(4-nitrophenyl)propyl]-N,N-dimethylamine precursor.
Question: My nitro group reduction is incomplete or has resulted in side products. What should I consider?
Answer: The choice of reducing agent and reaction conditions are critical for a successful nitro group reduction.
| Issue | Potential Cause & Solution |
| Incomplete Reaction | - Catalyst Inactivity (for catalytic hydrogenation): Ensure the catalyst (e.g., Pd/C) is not expired or deactivated. Consider using a fresh batch. - Insufficient Reducing Agent: For metal-based reductions (e.g., SnCl2, Fe), ensure an adequate molar excess is used. |
| Formation of Side Products (e.g., azo compounds) | - Harsh Reducing Conditions: Reagents like LiAlH4 can reduce aromatic nitro groups to azo compounds.[4] Opt for milder and more selective methods like catalytic hydrogenation or reduction with SnCl2 or Fe in acidic media.[4] |
| Dehalogenation (if applicable) | - If other sensitive functional groups like halogens are present, Raney Nickel can be a better choice for catalytic hydrogenation than Pd/C to avoid dehalogenation.[4] |
Guide 3: Troubleshooting Reductive Amination
This route may involve the reaction of a suitable aldehyde with dimethylamine, followed by reduction.
Question: My reductive amination is giving a low yield of the desired amine. What are the common pitfalls?
Answer: Low yields in reductive amination often stem from issues with imine formation or the reduction step.
References
Troubleshooting failed reactions involving "N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine". The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of?
A1: this compound is a diamine with both a primary aromatic amine and a tertiary aliphatic amine group. This dual functionality dictates its reactivity. The aromatic amine is a nucleophile and can undergo electrophilic substitution on the phenyl ring, as well as diazotization reactions. The tertiary amine is basic and can be protonated or quaternized. The compound is a solid at room temperature.
Key Properties:
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Molecular Formula: C₁₁H₁₈N₂
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Molecular Weight: 178.27 g/mol
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CAS Number: 42817-60-7
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Appearance: Solid
Q2: My acylation reaction of this compound is giving a low yield. What are the possible causes?
A2: Low yields in the acylation of the primary aromatic amine can be due to several factors. The most common issues are related to reagent purity, reaction conditions, and potential side reactions. The tertiary amine can also be protonated by any acid generated, which can affect the reaction.
Troubleshooting Low Acylation Yield:
| Potential Cause | Recommended Action |
| Impure Starting Material | Ensure the this compound is pure. Impurities can interfere with the reaction. Recrystallization or column chromatography may be necessary. |
| Moisture in Reaction | Use anhydrous solvents and reagents. Moisture can hydrolyze the acylating agent (e.g., acyl chloride, anhydride). |
| Insufficient Base | A base (e.g., pyridine, triethylamine) is often required to neutralize the acid byproduct (e.g., HCl). Ensure at least a stoichiometric amount of base is used. |
| Suboptimal Temperature | Some acylations require heating, while others proceed well at room temperature. Optimize the reaction temperature. |
| Diacylation | While less common for amides, it's a possibility. Use a controlled amount of the acylating agent. |
| Protonation of Tertiary Amine | The tertiary amine can be protonated, making the starting material less soluble or reactive. Using a non-protic solvent and a non-nucleophilic base can help. |
Q3: I am attempting a Sandmeyer reaction with this compound and observing a complex mixture of byproducts. How can I improve the reaction?
A3: The Sandmeyer reaction involves the diazotization of the primary aromatic amine followed by reaction with a copper(I) salt. The reaction is sensitive and can lead to several side products if not carefully controlled.
Common Side Products in Sandmeyer Reaction and Their Prevention:
| Side Product | Cause | Prevention |
| Phenol | Reaction of the diazonium salt with water. | Keep the reaction temperature low (0-5 °C) during diazotization and the subsequent Sandmeyer reaction. |
| Azo compounds | Coupling of the diazonium salt with the starting amine or other electron-rich aromatic compounds. | Ensure complete diazotization before adding the copper(I) salt. Add the diazonium salt solution slowly to the copper(I) salt solution. |
| Biaryl compounds | Coupling of two aryl radicals. | This is an inherent side reaction, but its prevalence can sometimes be reduced by using a more active catalyst or by changing the solvent. |
| Decomposition of diazonium salt | Diazonium salts can be unstable at higher temperatures. | Maintain a low temperature throughout the process. Use the diazonium salt immediately after its formation. |
Troubleshooting Guides
Guide 1: Failed Acylation Reaction
This guide provides a step-by-step approach to troubleshooting a failed acylation reaction of the primary amine group in this compound.
Caption: Troubleshooting workflow for a failed acylation reaction.
Guide 2: Unwanted N-Oxide or N-Dealkylation Products
In some reactions, particularly those involving oxidizing agents or certain catalysts, the tertiary N,N-dimethylamino group can undergo side reactions.
Caption: Decision tree for addressing N-Oxide or N-Dealkylation.
Experimental Protocols
Protocol 1: Acylation of this compound
This protocol describes a general procedure for the acylation of the primary aromatic amine using an acyl chloride.
Materials:
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This compound
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Acyl chloride (e.g., acetyl chloride)
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Anhydrous dichloromethane (DCM)
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Triethylamine (TEA) or Pyridine
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Diazotization and Sandmeyer Reaction (e.g., Bromination)
This protocol outlines the conversion of the primary amine to a bromide via a Sandmeyer reaction.
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
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Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide solution
Procedure:
-
Diazotization:
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In a flask, dissolve this compound (1.0 eq) in a mixture of HBr and water.
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
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Stir the mixture for 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.
-
-
Sandmeyer Reaction:
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In a separate flask, dissolve copper(I) bromide (1.2 eq) in HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution.
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Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.
-
-
Work-up:
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Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water, then with sodium hydroxide solution to remove any acidic impurities, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the product by column chromatography.
-
Data Presentation
The following tables provide hypothetical data to illustrate how reaction parameters can influence the outcome.
Table 1: Effect of Base on Acylation Yield
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | DCM | 25 | 4 | <10 |
| 2 | Triethylamine (1.1) | DCM | 25 | 2 | 85 |
| 3 | Pyridine (1.1) | DCM | 25 | 2 | 82 |
| 4 | Triethylamine (0.5) | DCM | 25 | 4 | 45 |
Table 2: Influence of Temperature on Sandmeyer Reaction
| Entry | Diazotization Temp (°C) | Sandmeyer Temp (°C) | Main Product Yield (%) | Phenol Byproduct (%) |
| 1 | 0-5 | 0-5, then 50 | 75 | 5 |
| 2 | 10-15 | 25, then 50 | 50 | 20 |
| 3 | 0-5 | 25, then 80 | 65 | 15 |
Disclaimer: The experimental protocols and data provided are for illustrative purposes and may require optimization for specific laboratory conditions and scales. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.
Technical Support Center: N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the reaction scale-up of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The two primary scalable synthetic routes are:
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Two-step reductive amination: This involves the reaction of 4-nitrobenzaldehyde with N,N-dimethyl-1,3-propanediamine followed by the reduction of the nitro group.
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Direct reductive amination: This route involves the reaction of 4-aminobenzaldehyde with N,N-dimethyl-1,3-propanediamine in the presence of a reducing agent.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to control include:
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Temperature: Exothermic reactions, particularly the reduction step, require careful temperature management to prevent runaway reactions and minimize side-product formation.
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Pressure: If catalytic hydrogenation is used for the reduction step, maintaining consistent hydrogen pressure is crucial for reaction kinetics and completion.
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Agitation: Efficient mixing is essential to ensure homogeneity, particularly in heterogeneous catalytic reactions, and to improve heat transfer.
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Rate of addition: Controlled addition of reagents, especially the reducing agent, is critical for managing the reaction exotherm and preventing localized high concentrations that can lead to side reactions.
Q3: What are the major safety concerns when scaling up the synthesis of this compound?
A3: The primary safety concerns include:
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Thermal Runaway: The reduction of the nitro group is highly exothermic and can lead to a thermal runaway if not properly controlled.
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Hydrogen Handling: If catalytic hydrogenation is employed, the handling of flammable hydrogen gas under pressure requires specialized equipment and safety protocols.
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Handling of Amines: Aromatic amines can be toxic and may cause skin sensitization. Appropriate personal protective equipment (PPE) and engineering controls are necessary. The final product is classified as a skin sensitizer.[1]
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Solvent Safety: The use of flammable solvents requires adherence to all safety protocols for handling and storage to prevent fires and explosions.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction has stalled, consider increasing the reaction time, temperature (with caution), or the amount of catalyst/reducing agent. |
| Degradation of Product | Aromatic amines can be sensitive to oxidation. Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon). Analyze for degradation products to understand the decomposition pathway. |
| Suboptimal Reaction Conditions | Re-evaluate the reaction parameters such as solvent, temperature, and pH. The choice of reducing agent is also critical; for example, sodium borohydride may be suitable for lab scale, but catalytic hydrogenation is often preferred for large-scale operations. |
| Catalyst Deactivation | In catalytic hydrogenations, the catalyst can be poisoned by impurities in the starting materials or solvents. Ensure the purity of all reagents and consider using a fresh batch of catalyst. |
Problem 2: High Levels of Impurities in the Final Product
| Impurity | Possible Cause | Troubleshooting Step |
| Unreacted Starting Material | Incomplete reaction. | See "Low Yield" troubleshooting section. Improve purification process, such as optimizing distillation parameters or using a different chromatographic method. |
| Over-alkylation Products | Reaction of the product with the alkylating agent (if applicable in the synthetic route). | Control the stoichiometry of the reactants carefully. Consider a stepwise procedure where the imine is formed first, followed by reduction. |
| 1,3-Diaminopropane | If N,N-dimethyl-1,3-propanediamine is prepared in-house, this can be a significant impurity. | Purification of N,N-dimethyl-1,3-propanediamine before use is critical. One patented method involves the addition of transition metal salts to form a complex with 1,3-diaminopropane, which can then be removed by distillation. |
| Side-products from Aldehyde | Reduction of the aldehyde starting material to the corresponding alcohol can occur, especially with less selective reducing agents. | Use a more selective reducing agent like sodium triacetoxyborohydride, which is known to preferentially reduce imines over aldehydes.[2] |
Experimental Protocols
Protocol: Two-Step Synthesis via Reductive Amination and Nitro Group Reduction
Step 1: Synthesis of N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine
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To a stirred solution of 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) in a reaction vessel, add N,N-dimethyl-1,3-propanediamine (1.1 eq) dropwise at room temperature.
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Stir the mixture for 1-2 hours to allow for imine formation.
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Cool the reaction mixture to 0-5 °C.
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Add a suitable reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Reduction of the Nitro Group to Synthesize this compound
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Dissolve the crude N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine from Step 1 in a suitable solvent (e.g., ethanol, methanol).
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Charge a hydrogenation reactor with the solution and a suitable catalyst (e.g., 5% Pd/C, Raney Nickel).
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Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
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Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.
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Monitor the hydrogen uptake until it ceases, indicating the completion of the reaction.
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Cool the reactor, vent the hydrogen, and purge with nitrogen.
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Filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) |
| Typical Yield | 75-85% | 65-75% |
| Purity (before purification) | ~90% | 80-85% |
| Major Impurities | Unreacted starting materials, over-alkylation product | Unreacted starting materials, 1,3-diaminopropane, alcohol from aldehyde reduction |
| Reaction Time | 6-8 hours | 10-14 hours |
| Heat Management | Ice bath | Jacketed reactor with cooling fluid circulation |
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for common issues.
Caption: Relationship between process parameters and scale-up challenges.
References
Preventing oxidation of the aniline group in "N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the oxidation of the aniline group in N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development activities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Reaction mixture or stored solution turns yellow, brown, or dark purple. | Oxidation of the aniline group. The primary amino group on the phenyl ring is susceptible to oxidation by atmospheric oxygen, light, or oxidizing agents. | 1. Work under an inert atmosphere: Purge all reaction vessels with nitrogen or argon and maintain a positive pressure throughout the experiment.[1] 2. Degas solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or by freeze-pump-thaw cycles. 3. Control pH: Adjust the pH of aqueous solutions. The rate of aniline oxidation is often maximal near the pKa of the anilinium ion. For many anilines, maintaining a pH below 3 or above 8 can reduce the oxidation rate.[2] 4. Use an antioxidant: Introduce a sacrificial antioxidant to the reaction or storage solution. |
| Formation of multiple unexpected byproducts. | Oxidative coupling or degradation. Oxidation can lead to the formation of dimers (like azoxybenzenes), polymers, or other degradation products. | 1. Employ a protecting group: Temporarily protect the aniline's amino group as a carbamate (e.g., Boc or Cbz) to reduce its susceptibility to oxidation.[1] 2. Lower reaction temperature: Reducing the temperature can slow down the rate of oxidation. |
| Low yield of the desired product. | Loss of starting material due to oxidation. The starting material may be degrading before or during the reaction. | 1. Purify the starting material: If the starting material has discolored upon storage, consider purification (e.g., column chromatography or recrystallization) immediately before use. 2. Implement preventative measures from the start: Utilize an inert atmosphere and degassed solvents from the very beginning of your experimental setup. |
Frequently Asked Questions (FAQs)
Q1: Why is the aniline group in this compound so prone to oxidation?
A1: The primary aromatic amine (aniline) group is electron-rich, which makes it susceptible to losing electrons (oxidation). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, which increases the electron density of the ring and makes the entire moiety more easily oxidized.[3][4][5]
Q2: What are the common products of aniline oxidation?
A2: Oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. Common products include nitrosobenzenes, nitrobenzenes, azoxybenzenes, phenazines, and polymeric materials.[6] The appearance of color is often due to the formation of these highly conjugated systems.
Q3: How can I monitor the oxidation of my compound?
A3: You can monitor oxidation using several analytical techniques:
-
Thin-Layer Chromatography (TLC): The appearance of new, often colored, spots can indicate the formation of oxidation byproducts.
-
UV-Vis Spectroscopy: The formation of colored oxidation products often results in new absorption bands in the visible region of the spectrum.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the disappearance of the starting material and the appearance of new peaks corresponding to oxidation products.
-
Mass Spectrometry (MS): MS can help identify the molecular weights of potential oxidation products.
Q4: Which antioxidant is best suited to protect this compound?
A4: While specific data for this compound is limited, common antioxidants for aromatic amines include hindered phenols like Butylated Hydroxytoluene (BHT) and aromatic amines that are more easily oxidized, such as N,N'-di-sec-butyl-p-phenylenediamine. The choice of antioxidant will depend on the specific reaction conditions and downstream applications. It is advisable to perform a small-scale screening of different antioxidants to determine the most effective one for your system.
Q5: Is it always necessary to use a protecting group?
A5: Not always. For reactions that are fast and conducted under mild, oxygen-free conditions, you may be able to avoid protection. However, for multi-step syntheses or reactions involving strong oxidants, high temperatures, or prolonged reaction times, protecting the aniline group is a robust strategy to prevent unwanted side reactions and improve yields.
Data Presentation
Table 1: Comparative Antioxidant Efficacy of Aniline Derivatives
This table summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of aniline and related compounds. A lower EC50 value indicates higher antioxidant activity. While data for this compound is not available, the data for p-phenylenediamine provides a relevant comparison due to the para-amino substitution.
| Compound | Structure | DPPH Scavenging Activity (EC50 in mM) |
| Aniline | C₆H₅NH₂ | > 83 |
| o-Phenylenediamine | C₆H₄(NH₂)₂ (ortho) | 0.013 |
| p-Phenylenediamine | C₆H₄(NH₂)₂ (para) | 0.021 |
| 2-Aminophenol | HOC₆H₄NH₂ (ortho) | 0.011 |
| 4-Aminophenol | HOC₆H₄NH₂ (para) | 0.015 |
Data sourced from Bendary et al., 2013.[2]
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Stability | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Stable to base, catalytic hydrogenation. | Acidic conditions (e.g., TFA, HCl). |
| Benzyloxycarbonyl | Cbz | Stable to acid, base. | Catalytic hydrogenation (e.g., H₂, Pd/C). |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable to acid, catalytic hydrogenation. | Basic conditions (e.g., piperidine). |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
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Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.
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Assembly: Assemble the glassware (e.g., round-bottom flask, condenser) while still warm and immediately place it under a positive pressure of an inert gas (nitrogen or argon).
-
Solvent Degassing: Degas the reaction solvent by bubbling a stream of inert gas through it for 15-30 minutes or by using three freeze-pump-thaw cycles.
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Reagent Addition: Add the degassed solvent and reagents to the reaction flask via a cannula or a syringe.
-
Reaction: Maintain a positive pressure of the inert gas throughout the reaction. A balloon filled with the inert gas attached to the reaction setup is a common method.
-
Work-up: Upon completion, the reaction can be quenched and worked up under normal atmospheric conditions unless subsequent steps also require an inert atmosphere.
Protocol 2: N-Boc Protection of this compound
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Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
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Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution. If the reaction is sluggish, a base such as triethylamine (TEA) (1.2 equivalents) or 4-dimethylaminopyridine (DMAP) (0.1 equivalents) can be added.
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Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with the solvent used.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc protected product.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Deprotection of N-Boc Protected Aniline
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Dissolution: Dissolve the N-Boc protected compound in a suitable solvent such as DCM or dioxane.
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate under reduced pressure to yield the deprotected amine.
-
Visualizations
Caption: Simplified pathway of aniline oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. difference.wiki [difference.wiki]
- 4. Video: Basicity of Aromatic Amines [jove.com]
- 5. quora.com [quora.com]
- 6. Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine" catalyst selection and optimization
Welcome to the technical support center for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine. This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
A1: this compound is a diamine compound featuring a primary aromatic amine and a tertiary aliphatic amine.[1][2] It is typically a solid at room temperature.[2] Due to the presence of two amine groups, it can act as a base or a nucleophile in chemical reactions.
Q2: What are the potential catalytic applications of this compound?
A2: While specific catalytic applications for this exact molecule are not widely documented, its structure suggests potential use as a base catalyst or a nucleophilic catalyst in organic synthesis. The tertiary amine moiety can act as a non-nucleophilic base, while the primary aromatic amine can participate in reactions such as acylation and diazotization.[3][4][5] It may also serve as a building block in the synthesis of more complex molecules.[6]
Q3: What are the main safety concerns when handling this compound?
A3: this compound is classified as a skin sensitizer.[2] It is important to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[2] Similar amine compounds can be corrosive and harmful if swallowed or in contact with skin.[7]
Q4: How should this compound be stored?
A4: It is recommended to store this compound in a refrigerator at 2-8°C.[1] It should be kept in a tightly sealed container to prevent moisture absorption and degradation.
Troubleshooting Guides
Synthesis & Purification
Issue: Low yield during the synthesis of this compound.
-
Potential Cause 1: Incomplete reaction.
-
Suggested Solution: Ensure starting materials are pure and dry. Consider increasing the reaction time or temperature, while monitoring for potential side reactions or degradation. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).
-
-
Potential Cause 2: Sub-optimal reaction conditions.
-
Potential Cause 3: Product loss during workup and purification.
-
Suggested Solution: The basic nature of the amine groups means the product's solubility will be pH-dependent. Adjust the pH during aqueous workup to minimize product loss to the aqueous phase. For purification, distillation under reduced pressure is a common method for similar diamines.[10] The formation of stable complexes with metal salts can be used to remove certain impurities prior to distillation.[11]
-
Issue: Presence of impurities in the final product.
-
Potential Cause 1: Unreacted starting materials.
-
Suggested Solution: Ensure the reaction goes to completion by monitoring with TLC. Adjust the stoichiometry of the reactants if necessary.
-
-
Potential Cause 2: Formation of byproducts.
-
Suggested Solution: In reactions involving primary amines, over-alkylation can lead to secondary and tertiary amine byproducts.[12] Careful control of stoichiometry and reaction conditions is essential. Purification techniques like fractional distillation or column chromatography can be employed to separate the desired product from byproducts.[10]
-
Catalyst Performance and Optimization
Issue: The catalytic reaction is not proceeding or is very slow.
-
Potential Cause 1: Catalyst deactivation.
-
Suggested Solution: The amine groups can be protonated by acidic species in the reaction mixture, rendering the catalyst inactive. Ensure the reaction medium is free from strong acids unless they are part of the catalytic cycle. The lone pair of electrons on the aromatic amine can be delocalized into the benzene ring, making it a weaker base and nucleophile compared to the aliphatic tertiary amine.[5]
-
-
Potential Cause 2: Inappropriate solvent.
-
Suggested Solution: The choice of solvent can significantly impact the reaction rate and selectivity. The solvent should be inert to the reactants and catalyst and should be able to dissolve all components of the reaction mixture.
-
Issue: Undesired side reactions are occurring.
-
Potential Cause 1: The primary amine is reacting instead of the tertiary amine.
-
Potential Cause 2: Oxidation of the amine.
-
Suggested Solution: Amines can be oxidized by various oxidizing agents.[3] If the reaction is sensitive to oxidation, it should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂ | [1][2] |
| Molecular Weight | 178.27 g/mol | [1][2] |
| Appearance | Solid | [2] |
| CAS Number | 42817-60-7 | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
General Protocol for the Synthesis of N,N-disubstituted Aminopropyl Amines (A Representative Synthesis)
The synthesis of this compound is not explicitly detailed in the search results. However, a general two-step process for a similar compound, N,N-dimethyl-1,3-propanediamine (DMAPA), is described and can be adapted.[8]
-
Michael Addition: Reaction of a primary or secondary amine with acrylonitrile to form a cyanoethylated amine. This reaction is typically carried out in the presence of a catalyst and under controlled temperature.
-
Hydrogenation: The resulting aminopropionitrile is then hydrogenated to the corresponding diamine. This step often employs a metal catalyst such as Raney Nickel or a Palladium-based catalyst under a hydrogen atmosphere.[9][14] The reaction conditions (temperature, pressure, solvent, and catalyst loading) need to be optimized for the specific substrate.
Purification Protocol for Diamines
A common method for purifying diamines like DMAPA involves fractional distillation.[10] To remove specific impurities like 1,3-diaminopropane, a method involving the addition of transition metal salts (e.g., nickel sulfate) to form stable complexes with the impurity before or during distillation has been patented.[11]
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wholesale N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine Cas# 6711-48-4 Manufacturer and Supplier | MOFAN [mofanpu.com]
- 8. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]
- 9. US7723547B2 - Process for the synthesis of DMAPA - Google Patents [patents.google.com]
- 10. EP0065709B1 - Process for the purification of n,n-dimethylamino-propyl amine - Google Patents [patents.google.com]
- 11. US4532354A - Method for purifying N,N-dimethylaminopropylamine - Google Patents [patents.google.com]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
- 13. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Handling Moisture-Sensitive Reactions with N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
This guide provides technical support for researchers, scientists, and drug development professionals working with N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine, particularly in moisture-sensitive reactions. The information is structured to address common challenges and provide practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to minimize moisture exposure?
A1: this compound is a solid.[1] To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry place. For long-term storage, using a desiccator with a suitable drying agent is recommended to protect it from atmospheric moisture.[2]
Q2: What are the potential consequences of moisture contamination in reactions involving this compound?
A2: The primary amino group on the phenyl ring is the most likely site of unwanted reactions with moisture, especially in the presence of highly reactive reagents. Potential consequences include:
-
Reduced Yield: Water can react with moisture-sensitive reagents or catalysts, rendering them inactive and leading to lower product yields.[2]
-
Byproduct Formation: The amine group can participate in undesired side reactions in the presence of water, leading to the formation of impurities.
-
Reaction Failure: In highly sensitive reactions, even trace amounts of moisture can completely inhibit the desired chemical transformation.[3]
Q3: Which solvents are recommended for reactions with this compound, and how should they be prepared?
A3: Anhydrous (dry) solvents are crucial for moisture-sensitive reactions. Common choices include tetrahydrofuran (THF), diethyl ether, toluene, and dichloromethane. These solvents must be thoroughly dried before use.[4][5] Extra-dry solvents are commercially available, but it's good practice to verify their dryness or dry them in the lab.[3] Solvents can be dried by distillation over a suitable drying agent (e.g., sodium/benzophenone for THF and ether; calcium hydride for dichloromethane and toluene) or by passing them through a column of activated alumina. Another common method is using molecular sieves.[2]
Q4: What is the best way to handle the solid this compound when setting up a reaction?
A4: If the reaction is highly moisture-sensitive, it is best to handle the solid reagent inside a glovebox.[6] If a glovebox is not available, you can weigh the solid quickly in the open and add it to the reaction flask, which is then immediately purged with an inert gas like nitrogen or argon.[6] For very sensitive applications, the solid can be dried in a vacuum oven (at a temperature below its melting point) before use.[2]
Troubleshooting Guides
Problem 1: My reaction yield is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Moisture in the solvent. | Ensure your solvent is rigorously dried. Consider using a freshly opened bottle of anhydrous solvent or re-drying your solvent. You can check solvent dryness using a Karl Fischer titrator or by observing the color of a dryness indicator like sodium benzophenone ketyl in THF. |
| Moisture in the starting material. | Dry the this compound under vacuum before use.[2] |
| Atmospheric moisture entering the reaction. | Check all seals and connections in your apparatus. Ensure a positive pressure of inert gas is maintained throughout the reaction.[6] Use rubber septa that are not punctured excessively.[3] |
| Improperly dried glassware. | Oven-dry all glassware at a high temperature (e.g., 125-140°C) for several hours and cool it under a stream of inert gas just before use.[7] Alternatively, flame-dry the glassware under vacuum or an inert gas flow.[2] |
Problem 2: I am observing unexpected byproducts in my reaction mixture.
| Possible Cause | Troubleshooting Step |
| Side reactions involving water. | The primary amine may undergo hydrolysis or other reactions with water-sensitive reagents. Re-run the reaction with stricter anhydrous conditions. |
| Degradation of the reagent. | If the starting material has been improperly stored, it may have degraded. Use a fresh batch of the reagent. |
Quantitative Data Summary
Table 1: Common Drying Agents for Solvents
| Drying Agent | Solvents | Comments |
| Sodium/Benzophenone | Tetrahydrofuran (THF), Diethyl ether | Forms a deep blue or purple solution when the solvent is dry. Not suitable for halogenated solvents. |
| Calcium Hydride (CaH₂) | Dichloromethane, Chloroform, Toluene, Amines | Reacts with water to produce hydrogen gas. Allow for proper venting. |
| Molecular Sieves (3Å or 4Å) | Various solvents | Can be regenerated by heating. Should be activated before use. A common loading is 5% mass/volume.[2] |
| Phosphorus Pentoxide (P₂O₅) | Acidic solvents, Halogenated alkanes | Very efficient but can be difficult to handle. |
Table 2: Typical Water Content in "Anhydrous" Solvents
| Solvent Grade | Typical Water Content (ppm) |
| Reagent Grade | 100 - 500 |
| Anhydrous Grade (Commercial) | < 50 |
| Freshly Distilled/Dried in Lab | < 10 |
Experimental Protocols
Protocol 1: Drying Glassware for a Moisture-Sensitive Reaction
-
Clean all glassware (reaction flask, condenser, dropping funnel, etc.) thoroughly and rinse with a small amount of acetone or ethanol to remove residual water.
-
Place the glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[7]
-
Assemble the apparatus while it is still hot and immediately place it under a positive pressure of a dry inert gas (nitrogen or argon).
-
Allow the glassware to cool to room temperature under the inert gas stream before adding reagents.
-
Alternatively, for quicker drying, assemble the cool, clean glassware and flame-dry it under a vacuum or a strong flow of inert gas using a heat gun or a Bunsen burner (with appropriate safety precautions).[2]
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
-
Set up the oven-dried and cooled glassware as required for the reaction.
-
Equip the reaction flask with a magnetic stir bar and seal all openings with rubber septa.
-
Insert a needle connected to an inert gas line (e.g., through a bubbler to monitor gas flow) into the septum of the main flask. Insert a second, "bleed" needle to allow air to exit.
-
Flush the flask with the inert gas for several minutes to displace all the air.[6]
-
If adding a solid reagent like this compound, it is best to add it to the flask before flushing with inert gas.[6]
-
Add the anhydrous solvent to the flask using a dry syringe or cannula.[7]
-
Add any liquid reagents via syringe through the septum. Purge the syringe with inert gas before drawing up the liquid.[6]
-
Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the inert gas line to a bubbler or a balloon filled with the inert gas.[6]
Visualizations
Caption: Workflow for handling a moisture-sensitive reaction.
Caption: Troubleshooting decision tree for a failed reaction.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine and Other Aliphatic Amines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine and other common aliphatic amines in synthetic organic chemistry. Due to the limited availability of direct experimental data for this compound in the public domain, this comparison draws upon the well-established roles of structurally similar amines and fundamental principles of chemical reactivity.
Structural and Electronic Profile
This compound is a unique aliphatic amine featuring a tertiary amine functionality at the terminus of a propyl chain, which is attached to a phenyl ring bearing a primary amino group in the para position. This structure bestows a hybrid character upon the molecule, combining the features of a typical aliphatic amine with those of an aniline derivative.
The key structural difference between this compound and a simple aliphatic amine like N,N-dimethylaminopropylamine (DMAPA) is the presence of the 4-aminophenyl group. The primary amino group on the phenyl ring is an electron-donating group, which can influence the basicity and nucleophilicity of the tertiary amine through the aromatic system. In contrast, simple aliphatic amines like triethylamine or DMAPA have their reactivity primarily governed by the inductive effects of the alkyl groups.
Caption: Structural relationship of the target amine to other common amines.
Basicity and Nucleophilicity: A Comparative Overview
The utility of amines in synthesis is largely dictated by their basicity and nucleophilicity. Aliphatic amines are generally more basic than aromatic amines because the lone pair of electrons on the nitrogen atom is localized and readily available for protonation or nucleophilic attack. In aromatic amines, the lone pair is delocalized into the aromatic ring, reducing its availability.[1][2][3]
The alkyl groups in aliphatic amines are electron-donating, increasing the electron density on the nitrogen and thus enhancing basicity.[4][5][6] For this compound, the tertiary amine is expected to be significantly basic. The presence of the electron-donating 4-amino group on the phenyl ring is likely to increase the electron density of the aromatic ring, which could have a modest electron-donating inductive effect on the propyl chain, potentially making the tertiary amine slightly more basic than an equivalent amine with an unsubstituted phenyl group. However, the overall basicity is expected to be in the range of other tertiary aliphatic amines.
| Amine | pKa of Conjugate Acid | Basicity Trend |
| Triethylamine (TEA) | ~10.75 | Strong |
| N,N-Dimethylaminopropylamine (DMAPA) | ~10.2 | Strong |
| This compound | No data available (Expected to be similar to DMAPA) | Strong (Predicted) |
| Aniline | ~4.6 | Weak |
Note: pKa values can vary slightly depending on the solvent and temperature.
Performance in Key Synthetic Transformations
Aliphatic amines are widely employed as catalysts and reagents in a variety of organic reactions. Below is a comparison of their roles in two common transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, often catalyzed by a basic amine. The amine acts as a base to deprotonate the active methylene compound, generating a nucleophilic enolate.
Caption: General workflow for amine-catalyzed Knoevenagel condensation.
Experimental Data Comparison for Knoevenagel Condensation
| Catalyst | Aldehyde | Active Methylene | Solvent | Yield (%) | Reference |
| Piperidine | Benzaldehyde | Malononitrile | Ethanol | ~90% | General Literature |
| N,N-Dimethyl-1,3-propanediamine | Various aromatic aldehydes | Malononitrile | - | Excellent | [7] |
| Amine-functionalized MOFs | Various aromatic aldehydes/ketones | Malononitrile/Ethyl cyanoacetate | Ethanol | High conversion | [8] |
| This compound | No specific data available. Expected to be an effective catalyst due to its tertiary aliphatic amine nature. |
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
To a solution of the aldehyde (1 mmol) and the active methylene compound (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL), the amine catalyst (0.1 mmol) is added.
-
The reaction mixture is stirred at room temperature or heated under reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[9][10]
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines. It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The amine can be a reactant or a component of the reducing system.
Caption: General workflow for reductive amination.
Experimental Data Comparison for Reductive Amination
| Amine | Carbonyl Compound | Reducing Agent | Yield (%) | Reference |
| Various primary and secondary amines | Aldehydes and ketones | InCl3/Et3SiH/MeOH | Good to excellent | [7] |
| n-Butylamine | p-Methoxybenzaldehyde | H2 / Co-catalyst | 72-96% | [11] |
| Various amines | Undecanal | H2 / Rh-catalyst | Varies | [12] |
| This compound | As a nucleophile, it would react with carbonyls. No specific data available. |
Experimental Protocol: General Procedure for Reductive Amination
-
The carbonyl compound (1 mmol) and the amine (1-1.2 mmol) are dissolved in a suitable solvent (e.g., methanol or dichloromethane, 10 mL).
-
The pH is adjusted to 6-7 with a mild acid if necessary.
-
The reducing agent (e.g., sodium cyanoborohydride, 1.5 mmol) is added portion-wise, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by column chromatography or distillation.[13][14]
Synthesis of this compound
A potential synthetic pathway could start with the Michael addition of 4-nitrophenol to acrylonitrile, followed by reduction of the nitrile and nitro groups, and subsequent N,N-dimethylation of the primary amine. Alternatively, a more direct approach could involve the reaction of 4-aminophenylpropanenitrile with a dimethylamine source, followed by reduction. The synthesis of the closely related N,N-dimethylaminopropylamine (DMAPA) is typically achieved by the reaction of dimethylamine with acrylonitrile followed by hydrogenation.[15][16]
Conclusion
This compound is an aliphatic amine with structural features that suggest its utility in various synthetic transformations. Its tertiary amine group is expected to be a strong base and a good nucleophile, comparable to other tertiary aliphatic amines like DMAPA. The presence of the 4-aminophenyl group could modulate its reactivity and solubility, potentially offering advantages in specific applications, particularly in the synthesis of pharmaceutical intermediates where this moiety is desired.
While direct experimental comparisons are currently lacking in the literature, the established reactivity of aliphatic amines in fundamental reactions like Knoevenagel condensation and reductive amination provides a strong basis for predicting the performance of this compound. Further research into the catalytic and reagent properties of this molecule would be valuable to fully elucidate its potential in organic synthesis and drug development.
References
- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. quora.com [quora.com]
- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 5. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 6. savemyexams.com [savemyexams.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. EP0065709B1 - Process for the purification of n,n-dimethylamino-propyl amine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Factors That Affect the Basicity of Amines | Basicity of Amines | JEE Main [unacademy.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. US7723547B2 - Process for the synthesis of DMAPA - Google Patents [patents.google.com]
- 16. US20040147784A1 - Low pressure process for manufacture of 3-dimethylaminopropylamine (DMAPA) - Google Patents [patents.google.com]
Characterization data for "N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine"
An Objective Comparison Guide to N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine and its Alternatives for Researchers
Comparative Overview of Physicochemical Properties
This compound is a disubstituted aniline derivative containing both a primary and a tertiary amine. For comparison, two commercially significant aliphatic polyamines, N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine and 3-Dimethylaminopropylamine (DMAPA), have been selected. These alternatives share the dimethylaminopropyl moiety but differ in their overall structure, lacking the aromatic ring and primary aniline group.
Table 1: Comparison of General and Physicochemical Properties
| Property | This compound | N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | 3-Dimethylaminopropylamine (DMAPA) |
| CAS Number | 42817-60-7[1] | 6711-48-4[2][3] | 109-55-7 |
| Molecular Formula | C₁₁H₁₈N₂[1] | C₁₀H₂₅N₃[3] | C₅H₁₄N₂ |
| Molecular Weight | 178.27 g/mol [1] | 187.33 g/mol [3] | 102.18 g/mol |
| Appearance | Solid | Colorless to light yellow liquid[2] | Colorless liquid |
| Key Synonyms | 4-(3-Dimethylaminopropyl)aniline[1] | Bis(3-dimethylaminopropyl)amine; Polycat 15[2][3] | DMAPA |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | GHS05 (Corrosion), GHS06 (Skull and Crossbones) | GHS02 (Flame), GHS05 (Corrosion), GHS06 (Skull and Crossbones) |
| Hazard Statements | H317: May cause an allergic skin reaction. | H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage.[2] | H226: Flammable liquid and vapor. H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. |
Applications and Functional Roles
The specific applications for this compound are not detailed in the reviewed literature, suggesting it may primarily serve as a chemical intermediate or building block in organic synthesis. In contrast, the selected alternatives have well-defined industrial uses.
-
N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine is widely employed as a balanced, low-odor amine catalyst in the production of polyurethane foams, where it helps to improve surface cure.[2]
-
3-Dimethylaminopropylamine (DMAPA) is a versatile precursor used to manufacture surfactants, such as cocamidopropyl betaine, a common ingredient in shampoos and soaps.[4] It is also used in the synthesis of water-treatment flocculants and fuel additives.[4]
Comparative Spectroscopic Data
Direct spectroscopic data (NMR, IR, MS) for this compound is not available. However, a comparison of expected spectral features can be inferred from the functional groups present in each molecule.
Table 2: Comparison of Key Spectroscopic Features
| Spectroscopic Method | This compound (Predicted) | N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine (Experimental & Predicted) | 3-Dimethylaminopropylamine (DMAPA) (Predicted) |
| Mass Spectrometry (MS) | Expected [M]+ at m/z = 178. Key fragments from loss of dimethylamino and propyl groups. | Experimental [M]+ at m/z = 187. Base peak at m/z = 58 corresponding to [CH₂=N(CH₃)₂]+.[3] | Expected [M]+ at m/z = 102. Base peak likely at m/z = 58. |
| Infrared (IR) Spectroscopy | - Aromatic C-H stretch (~3000-3100 cm⁻¹)- Aliphatic C-H stretch (~2800-3000 cm⁻¹)- Primary Amine N-H stretch (two bands, ~3300-3500 cm⁻¹)- Aromatic C=C bends (~1500-1600 cm⁻¹)- C-N stretch (~1020-1250 cm⁻¹) | - Aliphatic C-H stretch (~2800-3000 cm⁻¹)- Secondary Amine N-H stretch (one broad band, ~3300-3500 cm⁻¹)- C-N stretch (~1020-1220 cm⁻¹)[5] | - Aliphatic C-H stretch (~2800-3000 cm⁻¹)- Primary Amine N-H stretch (two bands, ~3300-3500 cm⁻¹)- C-N stretch (~1020-1220 cm⁻¹) |
| ¹H NMR Spectroscopy | - Aromatic protons (δ ~6.5-7.5 ppm)- -N(CH₃)₂ singlet (δ ~2.2-2.6 ppm)- -NH₂ protons (broad singlet)- Aliphatic -CH₂- protons (multiplets, δ ~1.5-3.0 ppm) | - -NH- proton (broad singlet)- -N(CH₃)₂ singlet (δ ~2.2 ppm)- Aliphatic -CH₂- protons (multiplets, δ ~1.5-2.8 ppm) | - -NH₂ protons (broad singlet)- -N(CH₃)₂ singlet (δ ~2.2 ppm)- Aliphatic -CH₂- protons (multiplets, δ ~1.5-2.7 ppm) |
| ¹³C NMR Spectroscopy | - Aromatic carbons (δ ~110-150 ppm)- -N(CH₃)₂ carbons (δ ~45 ppm)- Aliphatic carbons (δ ~20-60 ppm) | - -N(CH₃)₂ carbons (δ ~45 ppm)- Aliphatic carbons (δ ~25-60 ppm) | - -N(CH₃)₂ carbons (δ ~45 ppm)- Aliphatic carbons (δ ~25-60 ppm) |
Experimental Protocols
While a specific synthesis protocol for this compound is not documented in the searched literature, a general method for the preparation of substituted anilines via alkylation is provided below as a representative procedure.
Protocol 1: General Synthesis of an Alkylated Aniline Derivative
This protocol is a generalized example based on Friedel-Crafts alkylation and is not specific to the target compound.[6][7]
-
Reactor Setup: A 250 mL autoclave or appropriate pressure vessel is evacuated and cooled.
-
Catalyst Introduction: Liquid hydrogen fluoride (HF) is carefully introduced into the vessel as the catalyst.
-
Reactant Addition: The starting aniline compound (e.g., 3-methylaniline) is slowly pumped into the reactor over a 20-minute period, maintaining cooling to control the exothermic reaction.
-
Alkylation: The alkylating agent (e.g., propene, isopropanol) is gradually added to the mixture. For gaseous agents like propene, the reactor is pressurized to a target pressure (e.g., 5 bars).
-
Reaction: The mixture is warmed to the desired reaction temperature (e.g., room temperature to 80°C) and stirred for a set duration (e.g., 12 hours).
-
Workup and Purification: After the reaction, the catalyst is neutralized, and the organic products are extracted. The resulting mixture is purified, typically by distillation or column chromatography, to isolate the desired alkylated aniline product.
Protocol 2: Standard Characterization by Mass Spectrometry
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for generating fragment ions and creating a characteristic fingerprint for the molecule.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the relative abundance of each ion.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which is used to confirm the structure of the compound.
Visualized Workflows and Structures
Diagrams created using Graphviz provide a clear visual representation of the molecular structures and experimental processes.
Caption: Molecular structures of the target compound and two alternatives.
Caption: Generalized experimental workflow for the synthesis of aniline derivatives.
Caption: Logical workflow for the analytical characterization of a chemical compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Wholesale N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine Cas# 6711-48-4 Manufacturer and Supplier | MOFAN [mofanpu.com]
- 3. 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl- [webbook.nist.gov]
- 4. DIMETHYLAMINOPROPYLAMINE (DMAPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 5. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Process for the preparation of aniline derivatives - Patent 0066325 [data.epo.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Analysis of the Reactivity of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine and Aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine and aniline. An understanding of their relative reactivity is crucial for professionals in drug development and organic synthesis, as it informs reaction design, catalyst selection, and the prediction of metabolic pathways. This document synthesizes available data on their basicity and reactivity in key chemical transformations, offering experimental protocols for their comparative analysis.
Core Reactivity Comparison: Basicity
The fundamental reactivity of an amine is intrinsically linked to the availability of the lone pair of electrons on the nitrogen atom. A common measure of this is the basicity, quantified by the pKa of the corresponding conjugate acid. A higher pKa value indicates a stronger base.
The primary amino group in both aniline and this compound is attached to a benzene ring. In aniline, the lone pair on the nitrogen is delocalized into the aromatic π-system, which significantly reduces its basicity compared to aliphatic amines.
In the case of this compound, the aniline core is substituted at the para position with a 3-(N,N-dimethylamino)propyl group. This alkylamine substituent exerts an electron-donating inductive effect, which increases the electron density on the aromatic ring and, consequently, on the exocyclic primary amino group. This increased electron density makes the lone pair more available for protonation, resulting in a higher basicity compared to aniline.
| Compound | Structure | pKa of Conjugate Acid | Basicity Comparison |
| Aniline | ~4.6 | Weaker Base | |
| This compound | ![]() | Estimated to be > 4.6 | Stronger Base |
| N,N-Dimethyl-p-phenylenediamine (Analog) | 6.59 | Stronger Base |
Reactivity in Electrophilic Aromatic Substitution
The increased electron density on the aromatic ring of this compound, due to the electron-donating substituent, not only enhances its basicity but also increases its reactivity towards electrophiles in aromatic substitution reactions. The amino group is a powerful activating and ortho-, para-directing group. The additional electron-donating character of the 3-(N,N-dimethylamino)propyl group further enhances this activation.
Therefore, this compound is expected to undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, at a significantly faster rate than aniline under identical conditions. The substitution will be strongly directed to the positions ortho to the primary amino group.
Due to the high reactivity of the primary amino group, direct nitration or halogenation can lead to oxidation and polysubstitution. Therefore, protection of the amino group, for instance by acetylation, is often employed to control the reaction.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a method to experimentally determine and compare the pKa values of the conjugate acids of aniline and this compound.
Materials:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beakers (100 mL)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
0.1 M solution of Aniline in a suitable solvent (e.g., 50:50 ethanol/water)
-
0.1 M solution of this compound in a suitable solvent
-
Standard pH buffer solutions (pH 4, 7, and 10)
-
Deionized water
Procedure:
-
Calibrate the pH meter using the standard buffer solutions.
-
Accurately pipette 20 mL of the 0.1 M amine solution into a 100 mL beaker.
-
Add 20 mL of deionized water to the beaker.
-
Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Record the initial pH of the solution.
-
Titrate the amine solution with the standardized 0.1 M HCl solution, adding the titrant in 0.5 mL increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration several milliliters past the equivalence point (the point of the most rapid pH change).
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the volume of HCl at the equivalence point. The volume at the half-equivalence point is half of this value.
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.
-
Repeat the procedure for the other amine.
Data Analysis: The pKa values obtained for the two compounds can be directly compared. A higher pKa value for this compound would experimentally confirm its higher basicity compared to aniline.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Comparative Electrophilic Bromination
This protocol provides a method for the qualitative or semi-quantitative comparison of the reactivity of aniline and this compound towards electrophilic bromination.
Materials:
-
Aniline
-
This compound
-
Acetic acid
-
Bromine in acetic acid solution (e.g., 1 M)
-
Test tubes or small flasks
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plates, chamber, and suitable eluent
-
UV lamp for TLC visualization
Procedure:
-
Prepare equimolar solutions (e.g., 0.1 M) of aniline and this compound in glacial acetic acid in separate reaction vessels.
-
At room temperature, with stirring, add a sub-stoichiometric amount of the bromine solution (e.g., 0.1 equivalents) to each of the amine solutions simultaneously.
-
Monitor the progress of both reactions over time by taking small aliquots at regular intervals (e.g., 1, 5, 15, 30 minutes) and analyzing them by TLC.
-
Spot the reaction mixtures and the starting materials on a TLC plate.
-
Develop the TLC plate in an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of new, lower Rf product spots indicate the progress of the reaction.
Data Analysis: A faster disappearance of the starting material spot for this compound compared to aniline will qualitatively demonstrate its higher reactivity towards electrophilic bromination. For a more quantitative comparison, the reactions can be monitored by techniques like GC-MS or HPLC to determine the rate of consumption of the starting materials and the formation of products.
Caption: Workflow for comparative electrophilic bromination.
Conclusion
This compound is predicted to be a more reactive nucleophile and a more reactive substrate in electrophilic aromatic substitution than aniline. This heightened reactivity is attributed to the electron-donating inductive effect of the 3-(N,N-dimethylamino)propyl substituent, which increases the electron density on the aniline nitrogen and the aromatic ring. This is supported by the significantly higher pKa of a close structural analog. The provided experimental protocols offer a framework for the quantitative and qualitative validation of these reactivity differences in a laboratory setting. For professionals in drug development and chemical synthesis, this understanding is key to designing efficient synthetic routes and predicting the metabolic fate of molecules containing these structural motifs.
Performance of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine as an Epoxy Curing Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine as a curing agent for epoxy resins. Due to the limited availability of direct comparative studies in peer-reviewed literature, this document outlines the expected performance characteristics based on its chemical structure and provides a framework for evaluation against established curing agents. The experimental data presented is illustrative and serves as a template for researchers conducting their own comparative analyses.
Introduction to this compound
This compound is a unique amine with both a primary aromatic amine group and a tertiary aliphatic amine group. This structure suggests a dual functionality as an epoxy curing agent:
-
Primary Aromatic Amine: The -NH2 group can react directly with epoxy groups through a nucleophilic addition mechanism, forming a cross-linked polymer network. Aromatic amines are known to impart high thermal stability and chemical resistance to the cured epoxy resin.
-
Tertiary Aliphatic Amine: The -N(CH3)2 group can act as a catalytic curing agent, promoting the anionic polymerization of epoxy groups. This can potentially accelerate the curing process, especially at elevated temperatures.
This dual nature suggests that this compound could offer a unique balance of properties, potentially combining the high performance of aromatic amines with the faster cure times associated with catalytic agents.
Alternative Curing Agents for Comparison
For a comprehensive evaluation, the performance of this compound should be compared against well-established epoxy curing agents. This guide considers two common alternatives:
-
4,4'-Diaminodiphenyl Sulfone (DDS): A widely used aromatic amine known for imparting excellent thermal stability and mechanical properties to cured epoxy systems. It is often used in high-performance applications such as aerospace composites.
-
Triethylenetetramine (TETA): A common aliphatic amine that cures epoxy resins at or near room temperature. It is known for its fast reaction kinetics but generally results in lower thermal stability compared to aromatic amines.
Comparative Performance Data (Illustrative)
The following tables present hypothetical, yet realistic, data comparing the performance of this compound with DDS and TETA when used to cure a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.
Table 1: Cure Kinetics Data (from Differential Scanning Calorimetry - DSC)
| Parameter | This compound | 4,4'-Diaminodiphenyl Sulfone (DDS) | Triethylenetetramine (TETA) |
| Peak Exotherm Temperature (°C) | 145 | 180 | 95 |
| Onset of Curing (°C) | 110 | 150 | 50 |
| Heat of Reaction (ΔH, J/g) | 420 | 450 | 480 |
| Activation Energy (Ea, kJ/mol) | 75 | 90 | 60 |
Table 2: Thermal Properties (from Dynamic Mechanical Analysis - DMA and Thermogravimetric Analysis - TGA)
| Parameter | This compound | 4,4'-Diaminodiphenyl Sulfone (DDS) | Triethylenetetramine (TETA) |
| Glass Transition Temperature (Tg, °C) | 160 | 190 | 110 |
| Storage Modulus at 25°C (GPa) | 3.2 | 3.5 | 2.8 |
| Decomposition Temperature (Td, 5% weight loss, °C) | 350 | 380 | 320 |
Table 3: Mechanical Properties (from Tensile and Flexural Testing)
| Parameter | This compound | 4,4'-Diaminodiphenyl Sulfone (DDS) | Triethylenetetramine (TETA) |
| Tensile Strength (MPa) | 85 | 95 | 70 |
| Tensile Modulus (GPa) | 3.1 | 3.4 | 2.7 |
| Elongation at Break (%) | 4.5 | 3.5 | 6.0 |
| Flexural Strength (MPa) | 130 | 150 | 110 |
| Flexural Modulus (GPa) | 3.3 | 3.6 | 2.9 |
Experimental Protocols
Detailed methodologies for obtaining the comparative data are provided below.
Sample Preparation
-
Stoichiometry Calculation: The amount of curing agent is calculated based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin to achieve a stoichiometric ratio of amine hydrogens to epoxy groups.
-
Mixing: The epoxy resin is preheated to reduce its viscosity (e.g., 60°C). The calculated amount of curing agent is then added and mixed thoroughly until a homogeneous mixture is obtained.
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Curing: The degassed mixture is poured into preheated molds and cured according to a specific schedule (e.g., 2 hours at 120°C followed by 2 hours at 150°C for aromatic amines). The curing schedule should be optimized for each curing agent system.
Cure Kinetics Analysis (DSC)
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small amount of the uncured epoxy/amine mixture (5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Dynamic Scan: The sample is heated from room temperature to approximately 250°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) under a nitrogen atmosphere.
-
Data Analysis: The exothermic heat flow is recorded as a function of temperature. The peak exotherm temperature, onset temperature, and total heat of reaction (ΔH) are determined from the resulting curve. The activation energy (Ea) can be calculated using methods such as the Kissinger or Flynn-Wall-Ozawa analysis from scans at different heating rates.[1][2][3][4]
-
Thermal Properties Analysis (DMA and TGA)
-
Apparatus: Dynamic Mechanical Analyzer (DMA) and Thermogravimetric Analyzer (TGA).
-
DMA Procedure:
-
A rectangular specimen of the cured epoxy is prepared with precise dimensions.
-
The specimen is subjected to a sinusoidal stress in a specific mode (e.g., three-point bending or tensile) while the temperature is ramped from ambient to above the glass transition temperature (e.g., 25°C to 250°C at 3°C/min).
-
The storage modulus, loss modulus, and tan delta are recorded. The glass transition temperature (Tg) is typically determined from the peak of the tan delta curve.[5][6]
-
-
TGA Procedure:
-
A small sample (5-10 mg) of the cured epoxy is placed in a TGA pan.
-
The sample is heated from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
-
Mechanical Properties Testing
-
Apparatus: Universal Testing Machine.
-
Tensile Testing (ASTM D638):
-
Dog-bone shaped specimens of the cured epoxy are prepared according to ASTM D638 specifications.[7][8][9]
-
The specimen is placed in the grips of the testing machine and pulled at a constant crosshead speed until it fractures.
-
The load and displacement are recorded to determine tensile strength, tensile modulus, and elongation at break.[10]
-
-
Flexural Testing (ASTM D790):
-
Rectangular bar specimens are prepared according to ASTM D790 specifications.
-
The specimen is subjected to a three-point bending test at a constant rate until it fractures or reaches a specified strain.
-
The load and deflection are recorded to determine flexural strength and flexural modulus.
-
Visualizations
Experimental Workflow for Curing Agent Evaluation
Caption: Workflow for the comparative evaluation of epoxy curing agents.
Epoxy-Amine Curing Reaction Pathway
Caption: Simplified reaction pathway for epoxy curing with a primary amine.
References
- 1. mdpi.com [mdpi.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. uotechnology.edu.iq [uotechnology.edu.iq]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. Enhanced DMA Test Procedure to Measure Viscoelastic Properties of Epoxy-Based Molding Compound: Multiple Oscillatory Strain Amplitudes and Monotonic Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]
- 7. researchgate.net [researchgate.net]
- 8. udspace.udel.edu [udspace.udel.edu]
- 9. epoxyworks.com [epoxyworks.com]
- 10. Tensile Testing Composite ASTM D3039 [intertek.com]
Spectral Analysis of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral characteristics of "N-[3-4-(Aminophenyl)propyl]-N,N-dimethylamine" and its structural analogs. Due to the limited availability of direct experimental spectral data for the target compound, this guide presents expected spectral features based on fundamental principles and compares them with experimental data from two key structural fragments: 4-propylaniline and 3-(dimethylamino)propylamine. This approach allows for a detailed understanding of the expected spectral signatures of the target molecule.
Spectroscopic Data Comparison
The following tables summarize the experimental spectral data for 4-propylaniline and 3-(dimethylamino)propylamine, which serve as proxies for the two main structural components of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4-propylaniline | CDCl₃ | 6.98 | d | 2H | Aromatic CH (ortho to NH₂) |
| 6.62 | d | 2H | Aromatic CH (meta to NH₂) | ||
| 3.55 | s | 2H | NH₂ | ||
| 2.45 | t | 2H | -CH₂-Ar | ||
| 1.60 | sextet | 2H | -CH₂-CH₂-Ar | ||
| 0.93 | t | 3H | -CH₃ | ||
| 3-(dimethylamino)propylamine | CDCl₃ | 2.68 | t | 2H | -CH₂-NH₂ |
| 2.22 | t | 2H | -CH₂-N(CH₃)₂ | ||
| 2.16 | s | 6H | -N(CH₃)₂ | ||
| 1.55 | quintet | 2H | -CH₂-CH₂-CH₂- | ||
| 1.15 | s | 2H | NH₂ |
Expected ¹H NMR for this compound:
Based on the data from the analogs, the expected proton NMR spectrum would exhibit signals for the aromatic protons of the 4-aminophenyl group, the propyl chain protons, and the N,N-dimethyl group protons. The aromatic protons would likely appear as two doublets, similar to 4-propylaniline. The propyl chain would show three distinct methylene signals, with chemical shifts influenced by the adjacent aromatic ring and the dimethylamino group. The six protons of the two methyl groups on the tertiary amine would likely appear as a singlet.
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 4-propylaniline | CDCl₃ | 144.3 | C-NH₂ |
| 134.1 | C-CH₂ (aromatic) | ||
| 128.8 | CH (aromatic) | ||
| 115.1 | CH (aromatic) | ||
| 38.2 | -CH₂-Ar | ||
| 24.9 | -CH₂-CH₂-Ar | ||
| 13.9 | -CH₃ | ||
| 3-(dimethylamino)propylamine | CDCl₃ | 57.5 | -CH₂-N(CH₃)₂ |
| 45.5 | -N(CH₃)₂ | ||
| 40.5 | -CH₂-NH₂ | ||
| 29.5 | -CH₂-CH₂-CH₂- |
Expected ¹³C NMR for this compound:
The carbon spectrum is expected to show signals corresponding to the aromatic carbons, the three carbons of the propyl chain, and the two equivalent carbons of the N,N-dimethyl group. The chemical shifts of the propyl chain carbons would be a hybrid of the influences from the aromatic and amino-functionalized ends of the molecule.
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-propylaniline [1] | Electron Ionization | 135.1 | 106, 91, 77 |
| 3-(dimethylamino)propylamine | Electron Ionization | 102.1 | 58, 44, 30 |
Expected Mass Spectrum for this compound:
The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely involve cleavage of the propyl chain, particularly the benzylic C-C bond and the C-N bonds, leading to fragments characteristic of the aminophenyl and dimethylaminopropyl moieties.
Table 4: Infrared (IR) Spectroscopy Data
| Compound | State | Wavenumber (cm⁻¹) | Assignment |
| 4-propylaniline [1] | Liquid Film | 3430, 3350 | N-H stretch (primary amine) |
| 3020 | Aromatic C-H stretch | ||
| 2955, 2870 | Aliphatic C-H stretch | ||
| 1620 | N-H bend | ||
| 1515 | Aromatic C=C stretch | ||
| 3-(dimethylamino)propylamine [2] | Liquid Film | 3360, 3280 | N-H stretch (primary amine) |
| 2940, 2860, 2810 | Aliphatic C-H stretch | ||
| 1590 | N-H bend | ||
| 1040 | C-N stretch |
Expected IR Spectrum for this compound:
The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary aromatic amine (likely two bands), aromatic and aliphatic C-H stretching, N-H bending, aromatic C=C stretching, and C-N stretching vibrations. The presence of both primary and tertiary amine functionalities would be distinguishable.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and desired resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography (GC-MS) can be used. For non-volatile or thermally labile compounds, direct infusion or liquid chromatography (LC-MS) with an appropriate ionization source is employed.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization technique that produces extensive fragmentation, which is useful for structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and large molecules, often yielding the molecular ion peak.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Interpret the mass spectrum by identifying the molecular ion peak and analyzing the fragmentation pattern to deduce the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure solvent or ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Preparation:
-
Liquids: Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a transparent disk. Alternatively, dissolve the solid in a suitable solvent and cast a film on a salt plate, or use an ATR accessory.
-
-
Sample Spectrum Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the infrared spectrum. A sufficient number of scans are co-added to obtain a high-quality spectrum.
-
Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to generate a transmittance or absorbance spectrum.
-
Spectral Interpretation: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a small organic molecule.
Caption: General workflow for spectroscopic analysis.
References
Purity Analysis of Commercial "N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the purity analysis of commercial "N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine," a key intermediate in various research and development applications. Due to the limited availability of public data on this specific compound, this guide synthesizes established analytical methodologies for similar aromatic amines and outlines a comprehensive approach for its quality assessment. We will compare the principal compound with structurally related alternatives, providing a basis for informed selection in a laboratory setting.
Overview of Analytical Techniques for Purity Determination
The purity of "this compound" and its alternatives is paramount for the reliability and reproducibility of experimental results. A multi-technique approach is recommended to identify and quantify the main component, as well as any process-related impurities or degradation products.
Table 1: Comparison of Recommended Analytical Techniques
| Technique | Principle | Information Provided | Typical Purity Range | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), presence of non-volatile impurities. | >95% | High resolution, sensitivity, and reproducibility.[1][2][3] | May require derivatization for some compounds.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities and the principal compound. | >98% | High sensitivity and specificity for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities. | >99% (quantitative NMR) | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional group identification, comparison to a reference standard. | Qualitative | Fast and non-destructive. | Limited quantitative capability and not ideal for complex mixtures. |
Potential Impurities and Their Origin
Impurities in commercial batches of "this compound" can originate from starting materials, by-products of the synthesis, or degradation. A potential synthetic route involves the reaction of a suitable aniline derivative with a 3-(dimethylamino)propyl halide.
Table 2: Potential Impurities in "this compound"
| Impurity Name | Chemical Structure | Potential Origin | Recommended Analytical Technique |
| Aniline | C₆H₅NH₂ | Unreacted starting material | HPLC, GC-MS |
| N,N-Dimethyl-1,3-propanediamine | (CH₃)₂NCH₂CH₂CH₂NH₂ | Starting material or by-product | GC-MS, HPLC |
| N,N,N',N'-Tetramethyl-1,3-propanediamine | (CH₃)₂NCH₂CH₂CH₂N(CH₃)₂ | By-product from side reactions | GC-MS |
| Oxidized by-products | Various | Degradation of the primary amine | HPLC |
| N-Nitrosodimethylamine (NDMA) | (CH₃)₂NNO | Potential impurity from nitrosating agents.[4][5] | GC-MS with a specific detector |
Comparison with Alternative Compounds
For applications where structural flexibility is possible, several alternative compounds with similar functional groups are commercially available. The choice of an alternative may be guided by purity, reactivity, and physical properties.
Table 3: Comparison of "this compound" and Alternatives
| Compound Name | Chemical Structure | Molecular Weight | Key Features | Potential Applications |
| This compound | C₁₁H₁₈N₂ | 178.27 | Primary aromatic amine and tertiary aliphatic amine. | Pharmaceutical intermediate, building block in organic synthesis. |
| N,N-Dimethyl-p-phenylenediamine | C₈H₁₂N₂ | 136.19 | Simpler structure, primary aromatic amine and tertiary aromatic amine. | Redox indicator, building block for dyes and polymers. |
| 4-(Dimethylamino)benzylamine | C₉H₁₄N₂ | 150.22 | Primary benzylic amine and tertiary aromatic amine. | Building block in synthesis. |
| N'-(3-(dimethylamino)propyl)-N,N-dimethylpropane-1,3-diamine | C₁₀H₂₅N₃ | 187.33 | Multiple tertiary amine groups, no aromatic ring.[6] | Catalyst, ligand in coordination chemistry. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline and should be optimized for the specific instrument and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for aromatic amines.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas to determine the purity percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute all components.
-
Injection: Split or splitless injection depending on the expected concentration of impurities.
-
MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Signaling Pathways and Logical Relationships
While "this compound" is primarily a synthetic intermediate, its structural motifs are present in biologically active molecules, such as certain drugs targeting neurotransmitter transporters. The dimethylaminopropyl moiety is a common feature in several FDA-approved drugs.[8][9] The primary aromatic amine group offers a site for further chemical modifications to explore structure-activity relationships.
Conclusion
A thorough purity analysis of "this compound" is crucial for its effective use in research and development. This guide proposes a combination of chromatographic and spectroscopic techniques to ensure the quality of commercial batches. By understanding potential impurities and comparing with available alternatives, researchers can make informed decisions for their specific applications. The provided experimental workflows offer a starting point for developing robust in-house analytical methods.
References
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 4. In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Wholesale N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine Cas# 6711-48-4 Manufacturer and Supplier | MOFAN [mofanpu.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of "N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine" by examining the performance of structurally similar compounds. Due to the limited publicly available biological screening data for the target compound, this guide extrapolates potential activities based on the presence of its key structural motifs: the N,N-dimethylaminopropyl moiety and the aminophenyl group. We will explore two primary areas of biological activity: affinity for the serotonin transporter (SERT), a key target in antidepressant drug discovery, and antimicrobial activity.
Comparison of Serotonin Transporter (SERT) Affinity
The N,N-dimethylaminopropyl moiety is a common feature in various centrally acting compounds, including analogues of the selective serotonin reuptake inhibitor (SSRI) citalopram. The following table summarizes the binding affinities of several citalopram analogues containing this side chain for the human serotonin transporter (hSERT) and the human norepinephrine transporter (hNET).
Table 1: Binding Affinities (Ki, nM) of Citalopram Analogues with a Dimethylaminopropyl Side Chain for hSERT and hNET
| Compound | Modification from Citalopram | hSERT Ki (nM) | hNET Ki (nM) |
| Citalopram | - | 1.1 | 4700 |
| Analogue 1 | 5-NH2 substitution | 1.8 | >10000 |
| Analogue 2 | 5-N(CH3)2 substitution | 1.6 | 7800 |
| Analogue 3 | N-demethylcitalopram | 4.3 | 4800 |
| Analogue 4 | N,N-didemethylcitalopram | 35 | 5200 |
Data extracted from a study on citalopram analogues by Banala et al.[1]
The data indicates that the presence of the N,N-dimethylaminopropyl group is well-tolerated for high-affinity binding to the serotonin transporter. Modifications to the aromatic ring, such as the introduction of an amino or dimethylamino group at the 5-position, do not significantly diminish SERT affinity. This suggests that "this compound," which features a similar aminophenyl group, could potentially exhibit affinity for SERT.
Comparison of Antimicrobial Activity
The aminophenyl and dimethylaminopropylamine structures are also found in compounds investigated for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentrations (MICs) of various compounds containing these or related moieties against common bacterial strains.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Structurally Related Compounds
| Compound | Structural Features | Staphylococcus aureus | Escherichia coli |
| 3-(4-Aminophenyl)-1,3-diphenylpropanone | Aminophenyl | 125 | 250 |
| N-Dodecyl-N,N-dimethylamine oxide | N,N-dimethylalkylamine | 62 | 31 |
| N-Tetradecyl-N,N-dimethylamine oxide | N,N-dimethylalkylamine | 62 | 31 |
| N-Hexadecyl-N,N-dimethylamine oxide | N,N-dimethylalkylamine | 62 | 120 |
| Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide) | Aminophenyl derivative | 16.0 | 8.0 |
Data compiled from studies by Kumar et al.[2], and Miesel et al.[3]
The data suggests that both the aminophenyl and the N,N-dimethylalkylamine moieties can contribute to antimicrobial activity. While the specific combination in "this compound" has not been tested, the presence of these functional groups warrants its investigation as a potential antimicrobial agent.
Experimental Protocols
Serotonin Transporter (SERT) Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound for the serotonin transporter.
Workflow for SERT Binding Assay
Caption: Workflow for a typical SERT radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human SERT.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand: [3H]citalopram.
-
Test compound: "this compound".
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]citalopram and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with a high concentration of fluoxetine).
-
Filtration: After incubation, rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compound: "this compound".
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in CAMHB in a 96-well plate.
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Conclusion
Based on the analysis of structurally related compounds, "this compound" presents a promising scaffold for biological activity. The presence of the N,N-dimethylaminopropyl moiety suggests a potential for interaction with monoamine transporters, particularly the serotonin transporter. Furthermore, the combination of an aminophenyl group and a tertiary amine warrants investigation into its antimicrobial properties. The experimental protocols provided in this guide offer standardized methods for screening this compound and its future analogues for these potential biological activities. Further empirical testing is necessary to definitively characterize the biological profile of "this compound" and its potential as a lead compound in drug discovery.
References
Comparative Analysis of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine Derivatives: A Scarcity of Publicly Available Data
For researchers, scientists, and drug development professionals interested in the comparative study of "N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine" and its derivatives, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific comparative data. While the parent compound is commercially available, detailed studies on a series of its derivatives, including their synthesis, physicochemical properties, and biological activities, are not readily found in published research.
This guide aims to provide a framework for such a comparative study, outlining the type of data and experimental protocols that would be necessary. However, due to the current absence of specific data for a homologous series of this compound derivatives, the following sections are presented as a template. The provided experimental methodologies are based on standard practices for analogous compounds found in the broader medicinal chemistry literature.
Data Presentation: A Template for Comparison
A comparative study would necessitate the compilation of quantitative data into structured tables. Below are examples of tables that would be populated with experimental data.
Table 1: Physicochemical Properties of this compound Derivatives
| Compound ID | R-Group Modification | Molecular Weight ( g/mol ) | clogP | pKa | Aqueous Solubility (mg/mL) |
| Parent | -H | 192.30 | 2.50 | 9.8 (predicted) | Data not available |
| Derivative 1 | e.g., -Cl | ||||
| Derivative 2 | e.g., -OCH3 | ||||
| Derivative 3 | e.g., -NO2 |
Table 2: In Vitro Biological Activity of this compound Derivatives
| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Efficacy (%) |
| Parent | TBD | TBD | Data not available | Data not available |
| Derivative 1 | ||||
| Derivative 2 | ||||
| Derivative 3 | ||||
| (TBD: To Be Determined) |
Experimental Protocols: Foundational Methodologies
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols that would be adapted for the specific evaluation of this compound derivatives.
General Synthesis of Derivatives
The synthesis of derivatives would likely start from N-[3-(4-nitrophenyl)propyl]-N,N-dimethylamine, which can be prepared by the reaction of 1-(3-chloropropyl)-4-nitrobenzene with dimethylamine. Subsequent reduction of the nitro group to an amine would yield the parent compound. Derivatives could then be synthesized by various modifications of the aniline amine or the phenyl ring.
Example Synthetic Workflow:
Caption: General synthetic workflow for this compound derivatives.
Physicochemical Property Determination
-
logP (Octanol-Water Partition Coefficient): The lipophilicity of the compounds would be determined using a standard shake-flask method or calculated using computational software (e.g., ChemDraw, MarvinSketch).
-
pKa (Acid Dissociation Constant): The pKa values would be measured by potentiometric titration or determined by UV-spectrophotometry in buffers of varying pH.
-
Aqueous Solubility: Solubility would be assessed using the shake-flask method, where an excess of the compound is equilibrated in water, and the concentration of the dissolved compound is measured by HPLC or UV-spectroscopy.
In Vitro Biological Assays
The choice of biological assays would depend on the therapeutic target of interest. Given the structure of the core molecule, potential applications could be in areas such as monoamine transporter inhibition or as scaffolds for kinase inhibitors.
-
Receptor Binding Assays: To determine the affinity of the derivatives for a specific receptor, radioligand binding assays would be performed. For example, to assess affinity for the serotonin transporter (SERT), membranes from cells expressing SERT would be incubated with a radiolabeled ligand (e.g., [³H]-citalopram) and varying concentrations of the test compounds. The concentration of the derivative that inhibits 50% of the radioligand binding (IC50) would be determined.
-
Enzyme Inhibition Assays: If the derivatives are designed as enzyme inhibitors (e.g., for a specific kinase), their inhibitory potency would be evaluated using in vitro kinase assays. The activity of the kinase would be measured in the presence of varying concentrations of the compounds, and the IC50 values would be calculated.
-
Cell-Based Assays: The functional activity of the derivatives would be assessed in cell-based assays. For example, for compounds targeting a specific signaling pathway, the downstream effects, such as changes in protein phosphorylation or gene expression, would be measured using techniques like Western blotting or qPCR.
Example Signaling Pathway Diagram:
Caption: A generic G-protein coupled receptor signaling pathway.
Conclusion
While a detailed comparative guide for "this compound" derivatives cannot be provided at this time due to a lack of specific published data, this framework outlines the necessary components for such a study. Researchers in the field are encouraged to explore the synthesis and evaluation of this chemical series, as it may hold potential for the development of novel therapeutic agents. The methodologies described here, drawn from research on analogous compounds, can serve as a starting point for these investigations. Future work in this area would be of significant interest to the medicinal chemistry and drug development communities.
A Comparative Guide for the Evaluation of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine as a Potential Serotonin Transporter Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the novel compound "N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine" against established standards for serotonin transporter (SERT) binding affinity. Due to the current lack of experimental data for the target compound, this document outlines a proposed investigation, presenting the structural rationale for its evaluation and detailing the necessary experimental protocols for a comprehensive comparison.
Introduction
The serotonin transporter (SERT) is a critical protein in the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft.[1] Its modulation is a key therapeutic strategy for a range of psychiatric disorders, including depression and anxiety.[1] Selective serotonin reuptake inhibitors (SSRIs) are a major class of drugs that target SERT.[1]
The compound this compound possesses structural motifs, specifically the dimethylaminopropyl and aminophenyl groups, that are present in known SERT ligands and other neuroactive compounds. This structural similarity suggests that it may exhibit affinity for SERT, warranting a thorough investigation of its potential as a novel research tool or therapeutic lead. This guide proposes a direct comparison with well-characterized SSRIs: Citalopram, Paroxetine, and Sertraline.
Structural Comparison and Rationale for Investigation
The rationale for investigating this compound as a potential SERT ligand stems from its structural features shared with known psychoactive compounds. The diagram below illustrates the structural relationship between the target compound and the established SERT inhibitor, Citalopram.
Caption: Structural comparison of the target compound and Citalopram.
Comparative Data of Known Standards
A summary of the physicochemical properties and reported SERT binding affinities (Ki values) for the selected standard compounds is presented below. The Ki value represents the inhibition constant and a lower value indicates a higher binding affinity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | SERT Ki (nM) |
| Citalopram | C20H21FN2O | 324.4 | 1.94[2] |
| Paroxetine | C19H20FNO3 | 329.37 | 0.05 - 1[3][4] |
| Sertraline | C17H17Cl2N | 306.23 | 0.85 - 2.8[5][6] |
| This compound | C11H18N2 | 178.27 | To be determined |
Proposed Experimental Investigation
To ascertain the SERT binding affinity of this compound, a competitive radioligand binding assay is proposed. This experiment will determine the concentration of the test compound required to displace 50% of a specific radioligand from the transporter (IC50), which can then be used to calculate the Ki value.
Experimental Workflow
The following diagram outlines the key steps in the proposed SERT binding assay.
Caption: Proposed workflow for the SERT radioligand binding assay.
Detailed Experimental Protocol
Objective: To determine the in vitro binding affinity (Ki) of this compound for the human serotonin transporter (hSERT) using a competitive radioligand binding assay with [3H]Citalopram.
Materials:
-
Test Compound: this compound
-
Standard Compounds: Citalopram, Paroxetine, Sertraline
-
Radioligand: [3H]Citalopram (specific activity ~70-90 Ci/mmol)
-
Membrane Preparation: Commercially available or in-house prepared cell membranes from a cell line stably expressing hSERT (e.g., HEK293-hSERT)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine)
-
Apparatus: 96-well microplates, cell harvester, liquid scintillation counter, scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and standard compounds in assay buffer. A typical concentration range would be from 10^-11 M to 10^-5 M.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (10 µM Fluoxetine), and each concentration of the test and standard compounds.
-
Reaction Mixture: To each well, add the following in order:
-
50 µL of assay buffer, non-specific binding control, or compound dilution.
-
50 µL of [3H]Citalopram diluted in assay buffer to a final concentration at or below its Kd (typically ~1 nM).
-
100 µL of the hSERT membrane preparation (protein concentration to be optimized, typically 5-20 µ g/well ). The final assay volume will be 200 µL.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for SERT.
Serotonin Transporter Signaling Pathway
The following diagram illustrates the role of SERT in serotonergic neurotransmission and the mechanism of action of SERT inhibitors.
Caption: Mechanism of SERT in the serotonergic synapse.
Conclusion
This guide provides a comprehensive framework for the evaluation of this compound as a potential serotonin transporter ligand. By following the proposed experimental protocols and comparing the results to the well-established standards of Citalopram, Paroxetine, and Sertraline, researchers can effectively determine the SERT binding affinity of this novel compound. The data generated will be crucial in assessing its potential for further development as a research tool or therapeutic agent.
References
- 1. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sertraline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine: A Comprehensive Guide
Core Safety and Handling Protocols
Given the presence of both aromatic and aliphatic amine functional groups, N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine should be handled with the assumption of potential hazards, including toxicity and skin/eye irritation.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory to minimize exposure:
| Protective Gear | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[2] |
| Skin Protection | A lab coat or impervious clothing to prevent skin contact.[1] |
| Respiratory Protection | To be used in case of inadequate ventilation or when generating dusts or aerosols.[1] |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[3][4] On-site chemical neutralization is not recommended without validated protocols due to the risk of hazardous reactions.
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated labware (pipette tips, vials), and solutions, must be identified as hazardous waste.
-
This waste should be segregated into a designated "Aromatic and Aliphatic Amine Waste" stream to prevent mixing with incompatible chemicals.[3]
-
-
Waste Collection and Storage:
-
Solid Waste: Collect solid waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) container.[4]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, leak-proof, and shatter-resistant container labeled "Hazardous Liquid Amine Waste."[4] Do not overfill containers, leaving at least 20% headspace for vapor expansion.[4]
-
All waste containers must be kept tightly closed and stored in a cool, well-ventilated area away from heat, sunlight, and incompatible materials like acids and oxidizing agents.[3]
-
-
Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wear the appropriate PPE, including respiratory protection.
-
Absorb liquid spills with an inert absorbent material (e.g., sand, earth, vermiculite).[5]
-
Carefully sweep up solid spills, avoiding dust generation.
-
Collect all contaminated materials into a designated hazardous waste container for disposal.[5]
-
Clean the spill area thoroughly.
-
-
Arranging for Professional Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
This guide provides crucial safety, handling, and disposal information for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine, a chemical compound utilized in scientific research and drug development. Given the limited availability of a specific Safety Data Sheet (SDS), a cautious approach, treating it as a potentially hazardous substance, is imperative. The following procedures are based on the known hazard of skin sensitization (H317) and general guidelines for handling aromatic amines.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a skin sensitizer, meaning it can cause an allergic skin reaction upon contact. Therefore, appropriate personal protective equipment is the primary defense against exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Level | Equipment | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation exposure to any potential dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | To protect against splashes and dust particles. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills. |
| Respiratory Protection | NIOSH-Approved Respirator | Recommended if working outside of a fume hood or if there is a risk of generating dust. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for laboratory safety.
-
Preparation :
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a safety shower and eyewash station are readily accessible.
-
-
Handling :
-
Always handle this compound within a certified chemical fume hood.
-
Don all required PPE before handling the chemical.
-
When weighing the solid compound, use a balance inside the fume hood or a ventilated balance enclosure to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Ensure all containers are clearly labeled.
-
-
Post-Handling :
-
Decontaminate the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
First Aid Measures
In case of exposure, immediate action is critical.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : Collect all contaminated solid materials, such as weighing paper, contaminated gloves, and bench paper, in a designated, leak-proof, and clearly labeled solid waste container.[4]
-
Unused Compound : Dispose of unused or expired solid compound in its original container or a compatible, well-sealed waste container.[4]
-
Liquid Waste : Collect solutions containing the compound in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.[4] Do not dispose of down the drain.[4]
-
-
Container Labeling :
-
All waste containers must be clearly labeled with the chemical name and associated hazards.
-
-
Disposal Method :
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

